Antimony oxide (Sb2O4)
Description
Overview of Antimony Oxide Polymorphism and Mixed-Valence Chemistry
Antimony tetroxide is a mixed-valence compound with the formal representation Sb³⁺Sb⁵⁺O₄, indicating an equal proportion of antimony(III) and antimony(V) ions. uq.edu.aunih.gov This dual-valency is a cornerstone of its chemical behavior and physical properties. The compound exists in several polymorphic forms, the most well-studied being the orthorhombic α-phase and the monoclinic β-phase. wikipedia.orguq.edu.au More recently, theoretical studies have predicted the existence of novel two-dimensional polymorphs, expanding the potential applications of this versatile oxide.
The most stable and common polymorph of antimony tetroxide is the orthorhombic α-Sb₂O₄, known mineralogically as cervantite. osti.govaflow.org It is considered the ground state of Sb₂O₄. osti.gov The structure of α-Sb₂O₄ is characterized by sheets of corner-sharing Sb⁵⁺O₆ octahedra, which are linked together by Sb³⁺ ions. wikipedia.org The Sb(V) centers are in a distorted octahedral coordination. osti.gov This particular arrangement results from the stereochemically active lone pair of electrons on the Sb³⁺ ions. uq.edu.au α-Sb₂O₄ has been investigated for its potential in photocatalysis and chemical sensing. jcsp.org.pk
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Natural Mineral | Cervantite |
| Appearance | White solid |
| Density | 6.64 g/cm³ |
| Band Gap | 3.26 eV (Direct) jcsp.org.pk |
This table summarizes key properties of orthorhombic α-Sb₂O₄.
The monoclinic polymorph, β-Sb₂O₄, also known as clinocervantite, is typically formed at high temperatures and/or high pressures. osti.govmindat.org While the α-phase is the thermodynamically stable ground state, the β-phase exhibits significant kinetic stability. uq.edu.aunih.gov Structurally, it is similar to the alpha phase in that it also contains both Sb³⁺ and Sb⁵⁺ ions. uq.edu.au However, in β-Sb₂O₄, the Sb(V) ions are in a more regular, undistorted octahedral coordination, unlike the distorted environment in the α-phase. osti.gov The β-phase is reported to be significantly harder than the α-phase. uq.edu.aunih.gov
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Natural Mineral | Clinocervantite |
| Appearance | Colorless, transparent crystals mindat.orghandbookofmineralogy.org |
| Density (Calculated) | 6.72 g/cm³ mindat.orghandbookofmineralogy.org |
| Hardness | Harder than α-Sb₂O₄ uq.edu.aunih.gov |
This table summarizes key properties of monoclinic β-Sb₂O₄.
Recent computational studies using genetic algorithms and density functional theory (DFT) have predicted the existence of two new layered, two-dimensional (2D) polymorphs of Sb₂O₄, designated as γ-Sb₂O₄ and δ-Sb₂O₄. rsc.org These novel phases are predicted to be stable and possess interesting ferroelectric properties. rsc.org
γ-Sb₂O₄ is predicted to exhibit out-of-plane ferroelectric switching. rsc.org
δ-Sb₂O₄ is predicted to have in-plane dipole switching. rsc.org
These 2D materials are reported to have large band gaps, with calculated values for their monolayers being 5.51 eV for γ-Sb₂O₄ and 3.39 eV for δ-Sb₂O₄. rsc.org The discovery of these ferroelectric oxide structures is significant for potential applications in next-generation electronic devices. rsc.org
The defining characteristic of Sb₂O₄ is its mixed-valence nature, containing both Sb³⁺ and Sb⁵⁺ centers. wikipedia.org This feature distinguishes it from other antimony oxides like Sb₂O₃ (only Sb³⁺) and Sb₂O₅ (only Sb⁵⁺). The presence of two different oxidation states within the same crystal lattice is fundamental to its electronic structure and chemical reactivity. uq.edu.au
The Sb(III) centers possess a stereoactive lone pair of electrons, which influences the crystal structure and creates distortions in the coordination environment. uq.edu.auosti.gov In contrast, the Sb(V) centers typically adopt a more regular octahedral geometry. osti.gov This combination of distinct antimony centers enables unique redox activities, which is a key factor in its catalytic applications, such as in the oxidation of hydrocarbons. Research combining Mössbauer spectroscopy and DFT calculations has been crucial in understanding the distinct roles and environments of the Sb(III) and Sb(V) ions in both the α and β phases. uq.edu.auosti.gov
Significance of Sb₂O₄ in Advanced Materials Science and Chemistry
Antimony tetroxide (Sb₂O₄) is a compound of growing importance in materials science and chemistry, primarily due to its utility as a catalyst and as a component in functional materials. osti.gov Its mixed-valence states are crucial to its catalytic activity.
Key areas of significance include:
Catalysis : Sb₂O₄ is explored as a catalyst in various industrial chemical reactions. osti.gov It has shown effectiveness in the oxidation of hydrocarbons and has been used in combination with other metal oxides, such as in tin-antimony catalysts for olefin oxidation.
Flame Retardants : Like other antimony oxides, Sb₂O₄ finds application as a flame retardant, enhancing the fire resistance of materials like plastics, textiles, and rubber. samaterials.com
Electrochemical Applications : There is research interest in Sb₂O₄ as a potential anode material for sodium-ion and lithium-ion batteries, owing to its high theoretical specific capacity. abechem.com
Advanced Electronics : The predicted ferroelectric properties of the novel γ-Sb₂O₄ and δ-Sb₂O₄ polymorphs could be harnessed for applications in non-volatile memory, sensors, and other electronic devices. rsc.org
Glass Manufacturing : Antimony oxides are used as fining agents to remove bubbles and improve the clarity of high-quality glass. discoveryalert.com.au
The ongoing research into the synthesis of nanostructured Sb₂O₄ and the exploration of its various polymorphs continue to open new avenues for its application in advanced technologies. abechem.com
Structure
2D Structure
Properties
IUPAC Name |
dioxo(oxostibanyloxy)-λ5-stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.2Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGXHAWSHTPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb]O[Sb](=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061677 | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332-81-6 | |
| Record name | Antimony tetroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7RVZ5DN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Antimony Oxide Sb2o4 Architectures
Solution-Based Synthesis Approaches
Solution-based methods offer a versatile platform for the synthesis of Sb2O4 with diverse morphologies by manipulating reaction parameters in a liquid medium. These techniques facilitate controlled nucleation and growth of antimony oxide nanostructures.
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prominent method that utilizes high temperatures and pressures in aqueous solutions to crystallize materials with specific structures. This technique has been successfully employed for the synthesis of various metal oxides, including antimony-based compounds.
The choice of precursors and the fine-tuning of reaction conditions such as temperature, time, and pH are critical in directing the synthesis towards the desired Sb2O4 product. Antimony chloride (SbCl3) is a commonly used precursor due to its solubility and reactivity in aqueous solutions. For instance, in the synthesis of antimony-tin oxide (ATO) nanoparticles via the hydrothermal method, antimony chloride is used as the antimony source. The reaction is typically carried out in a Teflon-lined stainless steel autoclave at elevated temperatures, for example, 120°C for 12 hours, to facilitate the crystallization process nih.govrsc.org.
Other reagents are often introduced to control the reaction kinetics and the morphology of the final product. For example, in some hydrothermal syntheses of antimony compounds, ethylene glycol is added to the reaction mixture nih.gov. The pH of the solution also plays a crucial role in determining the phase and morphology of the resulting antimony oxides and oxychlorides researchgate.net.
By carefully controlling the hydrothermal synthesis parameters, it is possible to direct the growth of Sb2O4 into specific nanostructures such as nanorods and nanosheets. While the direct hydrothermal synthesis of pure Sb2O4 nanorods and nanosheets is an area of ongoing research, related antimony oxide and oxychloride nanostructures have been successfully synthesized. For example, the hydrothermal treatment of antimony trichloride in the presence of sodium hydroxide and ethylene glycol has been shown to produce antimony oxychloride (Sb4O5Cl2 and Sb8O11Cl2) nanocrystals researchgate.net. The principles governing the anisotropic growth in these systems can be adapted for the synthesis of Sb2O4 nanostructures. The use of surfactants and capping agents can also influence the growth direction and dimensionality of the resulting crystals.
Sol-Gel Processing Techniques for Controlled Morphology
Sol-gel processing is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.
The hydrolysis and condensation of antimony precursors, such as antimony alkoxides, are the fundamental steps in the sol-gel synthesis of antimony oxides. For instance, the hydrolysis of antimony isopropoxide (Sb(OPri)3) can lead to the formation of antimony oxides researchgate.net. The morphology of the final product can be controlled by several factors, including the type of precursor, the solvent, the water-to-precursor molar ratio, the pH of the solution, and the calcination temperature.
Modification of the antimony precursor with chelating agents, such as oximes, can enhance hydrolytic stability and lead to the formation of nano-sized α-Sb2O4 upon sol-gel transformation researchgate.net. The sol-gel method has also been employed to synthesize nanosized hydrated antimony oxide, which can be subsequently calcined to obtain the desired oxide phase researchgate.net. The use of templates or structure-directing agents within the sol-gel process can provide further control over the final morphology, leading to porous or hierarchical structures.
Microwave-Assisted Synthesis for Nanostructure Fabrication
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the preparation of nanomaterials. This technique utilizes microwave irradiation to heat the reaction mixture, leading to uniform and fast nucleation and growth of crystals arxiv.org.
A notable example is the synthesis of leaf-like α-Sb2O4 nanostructures using a microwave-assisted method sciforum.net. In a typical procedure, antimony trichloride (SbCl3) is dissolved in deionized water, and ethylenediaminetetraacetic acid (EDTA) is added as a chelating agent. The resulting solution is then subjected to microwave irradiation, followed by calcination to obtain the final product. The microwave power and irradiation time are critical parameters that influence the morphology and crystallinity of the synthesized material sciforum.netscientific.net. This method has been shown to be a simple, fast, and environmentally friendly route for the fabrication of Sb2O4 nanostructures sciforum.net.
Table 1: Parameters for Microwave-Assisted Synthesis of Leaf-Like α-Sb2O4
| Parameter | Value |
|---|---|
| Antimony Precursor | Antimony Trichloride (SbCl3) |
| Chelating Agent | Ethylenediaminetetraacetic Acid (EDTA) |
| Solvent | Deionized Water |
| Microwave Power | 180 W |
| Irradiation Time | 20 min |
| Resulting Morphology | Leaf-like Nanostructures |
| Nanostructure Dimensions | Diameter: 150-200 nm, Width: 80-100 nm |
Data sourced from a study on the synthesis of leaf-like α-Sb2O4 nanostructures. sciforum.net
Solid-State and Vapor-Phase Synthesis Methods
Solid-state and vapor-phase methods represent alternative routes to solution-based techniques for the synthesis of antimony oxide (Sb2O4), typically involving high-temperature processes.
Solid-state synthesis is a traditional and straightforward method for preparing inorganic materials. In the context of Sb2O4, this often involves the thermal oxidation of other antimony compounds. For instance, antimony trioxide (Sb2O3) can be heated in the presence of air to induce oxidation and form Sb2O4 wikipedia.org. The temperature and atmosphere are critical parameters in this process. The transformation of Sb2O3 to α-Sb2O4 can occur at temperatures below 400°C, with the complete conversion happening at higher temperatures, around 800°C researchgate.net.
Vapor-phase synthesis methods, such as vapor transport and condensation, offer a route to produce high-purity nanostructures. In a typical setup, a precursor material is heated to generate a vapor, which is then transported by a carrier gas to a cooler region of the reactor where it condenses to form the desired material researchgate.nettechconnect.org. For the synthesis of antimony oxides, metallic antimony can be used as the precursor. When heated in a tube furnace in the presence of an air flow, the antimony vaporizes and reacts with oxygen. The resulting antimony oxide vapor is then transported downstream and deposited on a substrate. While the deposited material is often Sb2O3, the oxidized granular antimony remaining in the crucible can consist of SbO2 (an empirical formula for Sb2O4) researchgate.net. The temperature of the furnace and the substrate, as well as the gas flow rate, are key parameters that control the phase and morphology of the final product.
Table 2: Comparison of Solid-State and Vapor-Phase Synthesis of Sb2O4
| Synthesis Method | Precursor(s) | Key Parameters | Resulting Product |
|---|---|---|---|
| Solid-State Synthesis | Antimony Trioxide (Sb2O3) | Temperature, Atmosphere (Air) | α-Antimony Oxide (α-Sb2O4) |
| Vapor-Phase Synthesis | Metallic Antimony (Sb) | Furnace Temperature, Substrate Temperature, Gas Flow Rate | Antimony Oxide (SbO2) residue |
This table provides a general overview of the solid-state and vapor-phase synthesis methods for Sb2O4.
Controlled Thermal Oxidation of Antimony or Antimony Trioxide
Thermal oxidation is a direct and widely studied method for the synthesis of antimony oxides. This process involves the heat treatment of either elemental antimony (Sb) or antimony trioxide (Sb2O3) in an oxygen-containing atmosphere. The final product and its phase purity are highly dependent on the reaction temperature and the composition of the atmosphere.
The synthesis of phase-pure antimony tetroxide (Sb2O4) through thermal oxidation requires precise control over temperature and atmospheric conditions. The process typically involves the oxidation of antimony trioxide (Sb2O3), which is itself often produced by the oxidation of antimony metal.
The transformation of Sb2O3 to Sb2O4 is a key step. In an oxidizing atmosphere such as air, Sb2O3 begins to oxidize to Sb2O4 at temperatures around 400-500°C. During roasting of antimony-containing minerals, the phase transformation has been observed to follow the sequence Sb2S3 → Sb2O3 → Sb2O4 researchgate.net. Thermodynamic studies have shown that Sb2O4 is a stable phase over a wide range of temperatures and pressures researchgate.net. Specifically, in air, Sb2O5 can be reduced to Sb2O4 at approximately 780°C, while Sb2O3 is oxidized to Sb2O4 researchgate.net. One study suggests that Sb2O4 is predicted to be a stable phase between 750-1150°C and 0.2-1 bar of oxygen partial pressure researchgate.net.
The phase of the resulting antimony oxide is critically dependent on the temperature. For instance, in the roasting of antimony sulfide (B99878) minerals, the process is controlled to prevent the formation of Sb2O4 by keeping the temperature around 500°C to selectively produce the more volatile Sb2O3. Above this temperature, the formation of the non-volatile Sb2O4 becomes more favorable.
The table below summarizes the influence of temperature on the formation of different antimony oxide phases during thermal processing.
| Starting Material | Temperature Range (°C) | Atmosphere | Predominant Product(s) |
| Sb2S3 | ~400 | Air | Sb2O3 |
| Sb2O3 | 400 - 500 | Air/Oxygen | Sb2O4 |
| Sb2O5 | ~780 | Air | Sb2O4 |
| Sb2O4 | ~1150 | Air | Sb2O3 (reduction) |
This table provides a general overview of temperature-dependent phase transformations of antimony compounds in an air atmosphere.
It is important to note that while Sb2O4 is thermodynamically stable over a broad temperature range, achieving a phase-pure sample requires careful optimization to avoid the presence of unreacted Sb2O3 or the formation of other oxides. Incongruent sublimation of Sb2O3 can also affect the final composition of the material researchgate.net.
Chemical Vapor Deposition (CVD) for Thin Film Fabrication
Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films of various materials, including metal oxides. While the direct deposition of Sb2O4 thin films via CVD is not extensively documented in the reviewed literature, the principles of CVD for other antimony oxides and related materials provide a strong basis for its potential application.
CVD processes for antimony oxides typically involve volatile antimony precursors. For instance, tris(dimethylamino)antimony(III) has been used as a precursor for the CVD of Sb2O3 thin films nih.gov. The choice of precursor is critical and is dictated by its volatility, thermal stability, and reactivity. Novel antimony(III) complexes with carboxamide ligands have been synthesized and characterized for their potential use in CVD and Atomic Layer Deposition (ALD), a variant of CVD, showcasing the ongoing research in developing suitable precursors for antimony oxide deposition nih.govacs.org.
For the deposition of mixed-oxide thin films containing antimony, such as antimony-doped tin oxide (ATO), mist-CVD has been successfully employed. In this method, a solution containing the precursors (e.g., tin chloride and antimony chloride) is atomized to form a mist, which is then transported to a heated substrate where the film deposition occurs . This technique allows for good control over the film's composition and properties. For example, high-quality Sb:SnOx films have been fabricated at 400°C using a mist CVD system .
Although direct synthesis of Sb2O4 thin films by CVD is not explicitly detailed, it is conceivable that by carefully selecting the antimony precursor, the oxidizing agent (such as oxygen or ozone), and the deposition temperature, the formation of the Sb2O4 phase could be favored. The deposition temperature would likely need to be in the range where Sb2O4 is the stable oxide phase, as indicated by thermal analysis studies.
Doping Strategies for Modified Antimony Oxide Systems
Doping is a common strategy to tailor the electronic, optical, and catalytic properties of semiconductor materials. In the context of antimony oxide, the incorporation of heteroatoms or the formation of bimetallic and mixed-oxide structures can introduce new functionalities.
Incorporation of Heteroatoms (e.g., Gadolinium, other Group V elements)
The introduction of foreign atoms (dopants) into the antimony oxide lattice can significantly alter its properties. While specific studies on doping Sb2O4 with gadolinium are not prevalent in the provided search results, the general principles of doping oxides with lanthanides and other elements can be applied.
Gadolinium: Gadolinium oxide (Gd2O3) itself is a material with interesting magnetic and optical properties, and it is often used as a host for other lanthanide dopants mdpi.com. The synthesis of gadolinium-doped nanoparticles of other oxides, such as iron oxide, has been reported, demonstrating the feasibility of incorporating gadolinium into oxide lattices rsc.org. The synthesis of gadolinium-doped materials can be achieved through methods like thermal decomposition of mixed metal-oleate precursors rsc.org. Given the ability of antimony to exist in multiple oxidation states (Sb3+ and Sb5+ in Sb2O4), the incorporation of Gd3+ could potentially be accommodated within the crystal lattice, leading to modifications in the material's electronic structure and properties.
Group V Elements: The doping of semiconductor materials with other Group V elements (such as phosphorus, arsenic, or bismuth) is a well-established method for modifying their carrier concentration and electronic properties. Studies on the doping of other oxides, like ZnO, with Group V elements including antimony have been conducted researchgate.net. These studies provide insights into how different dopant precursors (e.g., Sb2O3, elemental Sb) can be used and how the dopant incorporates into the host lattice . The choice of dopant and the doping concentration can influence the material's crystal structure, morphology, and electronic behavior aps.org. First-principles studies have been used to investigate the defect properties of Group V-doped materials, helping to understand the effectiveness of different dopants aps.org. While direct reports on doping Sb2O4 with other Group V elements are scarce, the principles from other oxide systems suggest that such doping could be a viable route to tune the properties of antimony oxide.
Synthesis of Bimetallic and Mixed-Oxide Nanostructures
The creation of bimetallic and mixed-oxide nanostructures containing antimony is an active area of research, driven by the potential for synergistic effects between the different metallic components. These materials often exhibit enhanced catalytic, electronic, or sensing properties compared to their single-component counterparts.
Several methods have been employed for the synthesis of these complex nanostructures:
Solution-Based Methods: Simple solution-based methods have been used to synthesize thin films of mixed antimony-metal oxides, including cobalt-antimony, manganese-antimony, and ruthenium-antimony oxides chemrxiv.orgchemrxiv.org. These methods offer good control over the composition and have been used to produce materials with enhanced electrocatalytic activity for water oxidation chemrxiv.orgchemrxiv.org.
Solvothermal Synthesis: This technique has been utilized to produce bimetallic aluminum oxide-iron oxide nanoparticles with various shapes by tuning the reaction conditions rsc.org. This approach could potentially be adapted for antimony-based bimetallic oxides.
Co-precipitation: The co-precipitation method has been used to synthesize strontium-doped Sb2O4 nanosheets. In this method, precursors of both metals are dissolved in a solvent and then precipitated together, leading to a homogeneous distribution of the dopant within the host material abechem.com.
Seed-Mediated Growth: This is a versatile method for creating core-shell or heterostructured bimetallic nanoparticles nih.gov. In this approach, pre-synthesized nanoparticles of one metal act as seeds for the growth of a second metal on their surface. This method allows for precise control over the final architecture of the bimetallic nanostructure nih.gov.
The resulting bimetallic or mixed-oxide materials can either form new antimonate (B1203111) phases or consist of nanoscale intermixing of the individual metal and antimony oxide crystallites chemrxiv.orgchemrxiv.org. The properties of these materials are highly dependent on their structure and composition.
The table below provides examples of synthesized bimetallic and mixed-oxide nanostructures containing antimony and the methods used for their fabrication.
| Bimetallic/Mixed-Oxide System | Synthesis Method | Resulting Architecture |
| Cobalt-Antimony Oxide | Solution-based | Thin film |
| Manganese-Antimony Oxide | Solution-based | Thin film |
| Ruthenium-Antimony Oxide | Solution-based | Thin film |
| Strontium-doped Antimony Oxide | Co-precipitation | Nanosheets |
| Aluminum Oxide-Iron Oxide | Solvothermal | Nanoparticles (various shapes) |
This table illustrates various approaches to synthesizing complex nanostructures containing antimony.
Advanced Structural Elucidation and Spectroscopic Characterization of Antimony Oxide Sb2o4
Crystalline Structure and Phase Analysis
The crystalline structure of antimony oxide (Sb2O4) is a key determinant of its physical and chemical properties. Detailed analysis of its crystal lattice, including phase identification and the precise arrangement of atoms, is accomplished through various diffraction techniques.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray diffraction (XRD) is a fundamental technique for confirming the crystallinity and identifying the phase of synthesized antimony oxide materials. jcsp.org.pk The presence of strong and sharp peaks in an XRD pattern is indicative of a well-crystalline material, while the absence of a diffraction halo suggests the lack of an amorphous phase. jcsp.org.pk
For α-Sb2O4, which possesses an orthorhombic crystal structure, XRD patterns are matched with standard diffraction data, such as JCPDS file number 11-0694, for phase confirmation. abechem.com Studies on strontium-doped α-Sb2O4 have identified characteristic diffraction peaks corresponding to specific crystallographic planes. abechem.com
| Diffraction Plane (hkl) | 2θ (degrees) |
|---|---|
| (211) | 26.8 |
| (222) | 29.7 |
| (411) | 34.2 |
| (431) | 44.3 |
The structural framework of α-Sb2O4 consists of SbO4 tetragonal polyhedra and SbO6 octahedra, which form a layered structure. abechem.com The Sb(V) and Sb(III) ions are surrounded by six and four oxygen atoms, respectively. abechem.com
Neutron Diffraction Studies of Crystal Structures
Neutron diffraction is a powerful complementary technique to XRD for elucidating crystal structures, particularly for materials containing elements with low X-ray scattering factors or for distinguishing between atoms with similar atomic numbers. In the context of mixed-valence compounds like Sb2O4, neutron diffraction can provide detailed information on the lattice dynamics and the precise location of lighter atoms such as oxygen. acs.org
Studies combining inelastic neutron scattering with density functional theory (DFT) calculations have been used to investigate the lattice dynamics and vibrational properties of both α-Sb2O4 and β-Sb2O4. acs.org Furthermore, neutron powder diffraction has been instrumental in studying the crystal and magnetic structures of complex oxides, which is relevant to understanding the arrangement of Sb(III) and Sb(V) cations in the Sb2O4 lattice. rsc.org
Analysis of Lattice Parameters and Unit Cell Distortions
The analysis of lattice parameters provides quantitative information about the dimensions of the unit cell. In doped materials, such as Sr-doped α-Sb2O4, changes in lattice parameters can indicate the incorporation of the dopant ion into the host lattice. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. abechem.com
In the β-phase of Sb2O4, the Sb(V) ions are in a more regular, undistorted octahedral coordination compared to the distorted environment in the α-phase. This structural difference influences the material's physical properties, with the β-phase reported to be significantly harder than the α-phase. acs.org
| Polymorph | Crystal System | Sb(V) Coordination Environment |
|---|---|---|
| α-Sb₂O₄ | Orthorhombic abechem.com | Distorted Octahedral |
| β-Sb₂O₄ | Monoclinic abechem.com | Regular, Undistorted Octahedral |
In-situ X-ray Diffraction under High Pressure and Temperature
In-situ X-ray diffraction allows for the study of crystal structure transformations under non-ambient conditions, such as high pressure and high temperature. researchgate.netmdpi.com This technique is crucial for understanding the stability of different phases and the mechanisms of phase transitions. While specific in-situ high-pressure and high-temperature XRD studies on Sb2O4 are not extensively detailed in the provided context, the methodology is well-established for other oxide materials. utexas.edu Such studies would be invaluable in determining the pressure-temperature phase diagram of Sb2O4 and observing potential transitions between the α and β phases or to other novel high-pressure phases.
Microstructural and Morphological Characterization
The microstructure and morphology of a material are critical to its performance in various applications. Electron microscopy techniques are central to visualizing the surface features and particle shapes of antimony oxide.
Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) for Surface Morphology
Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the surface morphology of materials at the micro- and nanoscale. ijpbs.commines.edu These techniques provide high-resolution images of the material's surface, revealing details about particle size, shape, and aggregation.
Studies on hydrothermally synthesized α-Sb2O4 have utilized FESEM to reveal a sheet-like morphology, with the average length of the sheets ranging from 0.2 µm to 3.0 µm. jcsp.org.pkresearchgate.net The particles were observed to be non-uniform in shape. jcsp.org.pk In other research, SEM analysis of Sr-doped α-Sb2O4 nanostructures revealed spherical-like morphologies with grain sizes varying from approximately 88 nm to 110 nm, and the images showed agglomerated nanoparticles. abechem.com
| Material | Microscopy Technique | Observed Morphology | Size Range |
|---|---|---|---|
| α-Sb₂O₄ | FESEM | Sheet-like jcsp.org.pkresearchgate.net | 0.2 µm to 3.0 µm jcsp.org.pkresearchgate.net |
| Sr-doped α-Sb₂O₄ | SEM | Spherical-like, agglomerated nanoparticles abechem.com | ~88 nm to 110 nm abechem.com |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Defects
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for analyzing materials at the atomic scale, revealing crystallographic details like lattice spacing, defects, and grain boundaries. atomfair.com These methods are indispensable for understanding the nanoscale features of antimony oxide (Sb2O4).
Studies employing TEM have successfully characterized the morphology of synthesized Sb2O4. For instance, Sb2O4 nanorods synthesized by a microemulsion method were shown to have diameters ranging from 50 to 175 nm and lengths of up to several micrometers. researchgate.net Large-angle tilt diffraction experiments confirmed that these nanorods possess an orthorhombic crystal structure. researchgate.net
Table 1: Summary of TEM/HRTEM Findings for Sb2O4 Nanostructures
| Characteristic | Observation | Source |
| Morphology | Nanorods | researchgate.net |
| Diameter | 50–175 nm | researchgate.net |
| Length | Up to several micrometers | researchgate.net |
| Crystal Structure | Orthorhombic | researchgate.net |
| Defects | Periodic layer structure, surface defects, amorphous surface layer | researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. advancedmicroanalytical.com It is often coupled with electron microscopy instruments like SEM and TEM. advancedmicroanalytical.com The method relies on the principle that when a material is struck by a high-energy electron beam, the atoms within the sample emit characteristic X-rays. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for precise determination of the elemental composition. advancedmicroanalytical.com
In the analysis of antimony oxide (Sb2O4), EDS is used to confirm the presence and distribution of antimony (Sb) and oxygen (O). For example, in a study of hydrothermally synthesized α-Sb2O4, EDS analysis confirmed the presence of only antimony and oxygen. jcsp.org.pk The quantitative results from this analysis showed atomic percentages of 31.68% for Sb and 68.32% for O, which is consistent with the stoichiometry of Sb2O4. jcsp.org.pk
By scanning the electron beam across a sample area, EDS can generate elemental maps, which are two-dimensional visualizations of the distribution of constituent elements. advancedmicroanalytical.comjeol.com This is achieved by acquiring an X-ray spectrum for each pixel in the image and translating the intensity of elemental peaks into a color-coded map. advancedmicroanalytical.com This capability is crucial for assessing the homogeneity of the elemental distribution within the Sb2O4 material.
Brunauer-Emmett-Teller (BET) Surface Area Analysis of Synthesized Materials
The Brunauer-Emmett-Teller (BET) theory is the basis for a critical analysis technique used to measure the specific surface area of solid and porous materials through the physical adsorption of a gas. anton-paar.comwikipedia.org The surface area is a key property that influences how a solid interacts with its environment, affecting characteristics such as catalytic activity and dissolution rates. anton-paar.com
The BET method involves cooling the material to a cryogenic temperature (typically the boiling point of nitrogen, 77 K) and measuring the amount of an inert gas, like nitrogen, that adsorbs onto the surface at various pressures. anton-paar.comwikipedia.org The data is used to calculate the number of gas molecules required to form a single layer (a monolayer) on the material's surface, from which the total surface area can be determined. anton-paar.com
For synthesized materials like antimony oxides, BET analysis provides crucial information about their structure. For example, antimony-doped tin oxide (Sb–SnO2) nanowires, synthesized via an electrospinning method, were found to have a BET surface area of 60 m²/g. rsc.org This high surface area, resulting from a porous structure composed of stacked nanoparticles, is beneficial for applications in catalysis. rsc.org Materials with numerous narrow pores, such as activated carbons, can exhibit exceptionally high surface areas, sometimes exceeding 2,000 m²/g. anton-paar.com
Table 2: Representative BET Surface Area Data
| Material | BET Surface Area (m²/g) | Source |
| Antimony-Doped Tin Oxide (Sb–SnO2) Nanowires | 60 | rsc.org |
| Activated Carbon (Example) | ~3000 | wikipedia.org |
Spectroscopic Investigations of Chemical Bonding and Electronic States
Spectroscopic techniques are vital for probing the chemical bonding environments and electronic states of atoms within a material. For a mixed-valence compound like Sb2O4, methods that can distinguish between different oxidation states are particularly important.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the analysis of antimony oxides, a significant challenge arises from the spectral overlap of the Antimony Sb 3d5/2 peak and the Oxygen O 1s peak. xpsfitting.comthermofisher.com To overcome this, analysis typically focuses on the Sb 3d3/2 peak, which does not overlap with other signals. The properties of the Sb 3d5/2 peak (its binding energy and intensity) are then constrained based on the characteristics of the Sb 3d3/2 peak, using the known spin-orbit splitting and area ratios. thermofisher.com Any remaining intensity at the Sb 3d5/2 binding energy can then be attributed to the O 1s signal. xpsfitting.comthermofisher.com
Quantification of Antimony(III) and Antimony(V) Ratios
Antimony oxide (Sb2O4) is a mixed-valence compound, containing both Sb(III) and Sb(V) oxidation states. XPS is a primary tool for quantifying the ratio of these two states. The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom.
By curve-fitting the high-resolution Sb 3d spectrum, the contributions from Sb(III) and Sb(V) can be deconvoluted. Different studies report slightly varied binding energies, but they provide a basis for identification. For instance, a shift in the Sb 3d3/2 peak to lower binding energies can be indicative of a surface enrichment of antimony(III). researchgate.net Reference data from standard samples show the Sb 3d5/2 peak for Sb2O3 (containing Sb(III)) at approximately 530.1–530.3 eV, while for Sb2O5 (containing Sb(V)), it is found at 530.9 eV. xpsfitting.com By fitting separate peaks for each oxidation state and calculating their respective areas, the ratio of Sb(III) to Sb(V) on the material's surface can be accurately determined.
Table 3: XPS Binding Energies for Antimony Oxides
| Compound | Oxidation State | Core Level | Binding Energy (eV) | Source |
| Sb2O3 | Sb(III) | Sb 3d5/2 | 530.1 - 530.3 | xpsfitting.com |
| Sb2O5 | Sb(V) | Sb 3d5/2 | 530.9 | xpsfitting.com |
| KSbO3 | Sb(V) | Sb 3d5/2 | 530.7 | xpsfitting.com |
Depth Profiling using Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that uses a primary electron beam to excite atoms, which then relax by emitting "Auger" electrons. eag.com The kinetic energies of these electrons are characteristic of the elements present in the top 3-10 nm of a sample. eag.com
When combined with an ion gun (typically using Argon ions) for sputtering, AES can perform compositional depth profiling. eag.comlpdlabservices.co.uk This process involves alternating between sputtering away surface layers and acquiring AES spectra, which provides elemental information as a function of depth. lpdlabservices.co.uk This method is highly effective for analyzing thin films and understanding the composition beneath the immediate surface, with a depth resolution of 2-20 nm. eag.com
The high spatial resolution of AES, with the ability to focus the electron beam to diameters of 10-20 nm, also makes it an excellent tool for analyzing small surface features and particles. eag.com This allows for the creation of surface chemical maps, known as Scanning Auger Microscopy (SAM), showing the lateral distribution of elements. lpdlabservices.co.uk
Table 4: Technical Specifications of Auger Electron Spectroscopy (AES)
| Parameter | Specification | Source |
| Signal Detected | Auger electrons from near-surface atoms | eag.com |
| Elements Detected | Li-U | eag.com |
| Detection Limits | 0.1-1 atomic % | eag.com |
| Depth Resolution (Profiling) | 2-20 nm | eag.com |
| Lateral Resolution | ≥10 nm | eag.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for probing the vibrational modes of molecules and crystal lattices. In the study of antimony tetroxide (Sb₂O₄), FT-IR provides specific insights into the stretching and bending vibrations of the antimony-oxygen (Sb-O) bonds within its structure.
Analysis of the α-Sb₂O₄ polymorph reveals characteristic absorption bands in the infrared spectrum. A prominent and high-intensity absorption band is typically observed around 515 cm⁻¹, which is attributed to the O-Sb-O stretching vibration. jcsp.org.pk The presence and intensity of this peak are often used to confirm the formation and high density of the α-Sb₂O₄ phase in synthesized materials. jcsp.org.pk Additional vibrational bands can be observed that correspond to other modes within the SbO₆ and SbO₃ polyhedra that constitute the crystal lattice. The specific positions and shapes of these bands are sensitive to the local coordination environment of the antimony and oxygen atoms, making FT-IR a useful tool for structural characterization.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~515 | O-Sb-O stretching vibration | jcsp.org.pk |
Raman Spectroscopy for Vibrational Properties and Structural Details
Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the vibrational, rotational, and other low-frequency modes in a material. It is particularly effective for discriminating between different crystal structures as it directly probes the structural bonds. jcsp.org.pk
For α-Sb₂O₄, the Raman spectrum is characterized by several sharp and well-defined lines that correspond to the vibrational modes of the Sb-O framework. Experimental studies on hydrothermally synthesized α-Sb₂O₄ have identified distinct Raman peaks at 96 cm⁻¹, 199 cm⁻¹, and 402 cm⁻¹. jcsp.org.pk These lines are attributed to the vibrational modes of O-Sb-O and Sb-O-Sb bonds, respectively. jcsp.org.pk The number, position, and relative intensity of these peaks are a direct fingerprint of the orthorhombic α-Sb₂O₄ phase.
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 96 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |
| 199 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |
| 402 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |
In-situ Raman Spectroscopy in Varying Environments
In-situ Raman spectroscopy allows for the real-time monitoring of structural changes in a material under specific conditions, such as varying temperatures or reactive atmospheres. Studies on α-Sb₂O₄ have utilized this technique to understand its behavior in oxidizing and reducing environments. uclouvain.beacs.org
Research has shown that under both reducing conditions (leading to potential lattice oxygen loss) and reoxidation conditions (involving ¹⁸O incorporation), there are no detectable variations in the Raman spectra of Sb₂O₄ that can be directly attributed to these chemical changes. uclouvain.beacs.org Instead, all observed spectral modifications, such as peak shifts or broadening, are ascribed to changes in the Raman scattering tensor with temperature. uclouvain.beacs.org This suggests a potential increase in symmetry at higher temperatures. Furthermore, the presence of water vapor in the gas phase was found to have no discernible influence on the oxygen exchange properties of Sb₂O₄ as observed by Raman spectroscopy. uclouvain.beacs.org These findings indicate a high degree of structural stability for the Sb₂O₄ lattice with respect to oxygen exchange under the conditions studied.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Calculation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from the valence band to the conduction band, and the data can be used to determine the material's optical band gap (E_g).
For α-Sb₂O₄, UV-Vis absorption measurements show a distinct absorption edge, with a lower cut-off wavelength observed at approximately 368 nm. jcsp.org.pk The optical band gap can be calculated from this data using a Tauc plot, which graphs (αhν)² versus the incident photon energy (hν), where α is the absorption coefficient. By extrapolating the linear portion of this plot to a zero absorption coefficient, the direct band gap energy can be determined. For hydrothermally synthesized α-Sb₂O₄, this method yields a direct band gap value of approximately 3.26 eV. jcsp.org.pkresearchgate.net Theoretical calculations using density functional theory (DFT) have predicted slightly different values, with the band gap for α-Sb₂O₄ calculated at 2.94 eV and for β-Sb₂O₄ at 3.13 eV. imperial.ac.uk
| Polymorph | Method | Band Gap (eV) | Reference |
|---|---|---|---|
| α-Sb₂O₄ | Experimental (UV-Vis) | ~3.26 | jcsp.org.pkresearchgate.net |
| α-Sb₂O₄ | Theoretical (DFT) | 2.94 | imperial.ac.uk |
| β-Sb₂O₄ | Theoretical (DFT) | 3.13 | imperial.ac.uk |
Mössbauer Spectroscopy for Local Antimony Environments and Oxygen Vacancy Detection
¹²¹Sb Mössbauer spectroscopy is a powerful nuclear technique that provides precise information about the local chemical environment of antimony atoms, including their oxidation state, site symmetry, and bonding characteristics. It is particularly well-suited for studying mixed-valence compounds like Sb₂O₄.
Mössbauer studies have definitively confirmed that Sb₂O₄ contains both Sb(III) and Sb(V) oxidation states in equal proportions, refuting any possibility of a single Sb(IV) state. mcmaster.cacdnsciencepub.com The spectrum of Sb₂O₄ typically shows two well-separated absorption peaks corresponding to the two distinct valency states. cdnsciencepub.com For α-Sb₂O₄, these two peaks have been reported to have equal areas, consistent with a 1:1 ratio of Sb(III) to Sb(V). cdnsciencepub.com
The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and differs significantly for Sb(III) and Sb(V), allowing for their clear identification. Comparative studies between the α and β polymorphs have revealed that the β phase is significantly harder than the α phase. acs.org
Furthermore, Mössbauer spectroscopy can indirectly probe the effects of defects like oxygen vacancies. While the technique does not directly detect the vacancies themselves, it is sensitive to the resulting changes in the antimony coordination environment and electronic structure. Theoretical calculations combined with experimental data suggest that the presence of oxygen vacancies can allow for nonstoichiometric proportions of Sb(III) and Sb(V) in both the α and β phases. acs.org In studies of related tin-antimony oxides, the reduction of Sb(V) to Sb(III) under certain catalytic or thermal conditions, a process often linked to the formation of oxygen vacancies, is readily observed through changes in the Mössbauer spectra. rsc.orgrsc.org
Nuclear Inelastic Scattering and Inelastic Neutron Scattering for Lattice Dynamics
The study of lattice dynamics, which describes the collective vibrations of atoms in a crystal (phonons), is crucial for understanding a material's thermal and mechanical properties. Nuclear Inelastic Scattering (NIS) and Inelastic Neutron Scattering (INS) are advanced techniques used to probe these dynamics.
A combined approach using INS, NIS, and Mössbauer spectroscopy has been applied to investigate the vibrational properties of both α-Sb₂O₄ and β-Sb₂O₄. acs.org INS experiments provide the phonon density of states (DOS), which describes the distribution of vibrational modes across different energies. These experimental results have been shown to match well with DOS calculated using density functional theory (DFT), particularly when the calculations account for the lone-pair electrons of Sb(III). acs.org
NIS, specifically using the ¹²¹Sb nuclear resonance, offers an element-specific method to probe the lattice vibrations. aps.org This technique allows for the direct determination of the antimony-specific partial density of states, providing unambiguous insight into how the Sb atoms participate in the lattice vibrations. acs.orgaps.org This is critical for separating the contributions of different atoms in a complex lattice and for validating theoretical models of lattice dynamics. acs.orgresearchgate.net Together, these scattering techniques provide a comprehensive picture of the phonon spectra in Sb₂O₄, which is essential for understanding properties like heat capacity, thermal conductivity, and phase stability. acs.orgias.ac.in
Theoretical and Computational Studies of Antimony Oxide Sb2o4
Electronic Structure Calculations
Density functional theory has proven to be a powerful tool for investigating the ground-state properties and electronic band structure of the different polymorphs of antimony oxide, mainly the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. acs.orgabechem.com These calculations are typically performed using exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). arxiv.orgrsc.org Such studies have been instrumental in understanding the electronic differences between the Sb(III) and Sb(V) sites and their bonding with oxygen. acs.orgsemanticscholar.org
Theoretical studies have revealed that the electronic structure of Sb₂O₄ is significantly influenced by the hybridization of antimony 5s and oxygen 2p orbitals. arxiv.orgacs.org In the Sb(III) centers, a strong interaction occurs between the Sb 5s and O 2p states. This interaction leads to the formation of bonding and antibonding states. acs.org The antibonding states, which are pushed to higher energies, play a crucial role in the formation of stereochemically active lone pairs. acs.org For the Sb(V) cations, which have a 5s⁰ electronic configuration, the primary interaction is between the Sb 5p and O 2p orbitals, forming the main bonding framework. The hybridization between Sb 5s and O 2p states is a key factor in determining the structural and electronic properties of Sb₂O₄. arxiv.org
A defining feature of the Sb(III) sites in antimony oxide is the presence of a stereochemically active lone pair of electrons. acs.org DFT calculations have shown that this lone pair arises from the aforementioned hybridization of Sb 5s and O 2p orbitals. acs.orgsemanticscholar.org The resulting antibonding state is occupied by two electrons, which constitute the lone pair. acs.org This localized electron pair is not involved in bonding and occupies a significant volume in the crystal structure, leading to distortions in the coordination environment of the Sb(III) ions. acs.orgsemanticscholar.org The structural impact of the lone pair is a key difference between the coordination of Sb(III) and Sb(V) ions, with the latter exhibiting a more regular octahedral coordination. acs.org The presence and activity of these lone pairs are critical in understanding the crystal structures and phase stability of Sb₂O₄ polymorphs. acs.orgacs.org
Calculations of the density of states (DOS) and partial charge density provide a detailed picture of the electronic structure of Sb₂O₄. The total DOS reveals the distribution of electronic states as a function of energy, while the partial DOS (PDOS) decomposes this into contributions from individual atomic orbitals (e.g., Sb 5s, Sb 5p, O 2p). arxiv.orgacs.org These analyses confirm that the valence band maximum is primarily composed of O 2p states with a significant contribution from Sb 5s states, particularly in the vicinity of the Sb(III) ions. acs.org The conduction band minimum, on the other hand, is largely composed of unoccupied Sb 5p states. acs.org
Partial charge density visualizations further elucidate the spatial distribution of electrons. These visualizations clearly show the localization of the lone-pair electrons on the Sb(III) sites, appearing as regions of high electron density that are not directed towards any neighboring oxygen atoms. researchgate.net This provides direct visual evidence for the stereochemical activity of the lone pairs and their influence on the local structure.
DFT calculations have been employed to determine the fundamental and optical band gaps of Sb₂O₄ polymorphs. The nature of the band gap, whether direct or indirect, is a crucial parameter for optoelectronic applications. While many antimony oxides are indirect band gap materials, theoretical studies have indicated that β-Sb₂O₄ is an exception, possessing a direct band gap. acs.orgsemanticscholar.orgresearchgate.net In contrast, α-Sb₂O₄ is reported to have a direct band gap based on experimental and some computational findings. jcsp.org.pk The calculated band gap values can vary depending on the computational methodology, particularly the choice of exchange-correlation functional.
| Polymorph | Computational Method | Calculated Band Gap (eV) | Band Gap Type | Reference |
|---|---|---|---|---|
| α-Sb₂O₄ | UV-VIS Spectroscopy (Experimental) | ~3.26 | Direct | jcsp.org.pk |
| β-Sb₂O₄ | DFT | Not explicitly quantified in search results | Direct | acs.orgsemanticscholar.orgresearchgate.net |
| Amorphous Sb₂O₄ | DFT (PBE) | 1.48 | Not specified | arxiv.org |
The GW approximation is an advanced computational method used to obtain more accurate predictions of quasiparticle energies and, consequently, the electronic band gap of materials. researchgate.net This method goes beyond standard DFT by including many-body effects through the calculation of the self-energy (Σ) as a product of the Green's function (G) and the screened Coulomb interaction (W). While GW calculations have been successfully applied to predict the band gaps of various antimony compounds, such as antimony chalcogenides (e.g., Sb₂S₃ and Sb₂Se₃), a thorough literature search reveals a lack of specific studies that have employed the GW approximation to calculate the band gap of antimony oxide (Sb₂O₄). researchgate.net The application of the GW method to Sb₂O₄ would be a valuable future research direction to provide a more precise determination of its electronic band gap, which is crucial for assessing its potential in electronic and optoelectronic devices.
Density Functional Theory (DFT) for Ground State Properties and Electronic Band Structure
Phonon Spectra and Vibrational Properties of Antimony Oxide (Sb₂O₄)
Theoretical and computational studies have become indispensable for understanding the lattice dynamics of antimony oxide (Sb₂O₄). These methods provide detailed insights into the vibrational modes of the crystal lattice, which are fundamental to its thermal and mechanical properties.
Computational Modeling of Phonon Density of States
The phonon density of states (PDOS) for Sb₂O₄ polymorphs is primarily modeled using first-principles calculations based on Density Functional Theory (DFT). osti.gov These calculations are crucial for understanding the vibrational behavior of each constituent atom and involve phonons across the entire Brillouin zone. aps.org For a complex mixed-valence compound like Sb₂O₄, it is particularly important that the DFT calculations accurately account for the stereochemically active lone-pair electrons on the Sb(III) ions, as these significantly influence the crystal structure and its dynamics. osti.gov
Computational approaches employ methods such as the finite displacement method, often implemented in software packages like Phonopy, to test the dynamical stability of the predicted crystal structures. rsc.org The resulting phonon dispersion curves and the PDOS provide a comprehensive picture of the vibrational modes. A key indicator of a dynamically stable structure is the absence of imaginary frequencies in the phonon dispersion spectrum. rsc.org
Correlation with Experimental Vibrational Spectroscopy Data
A critical validation of theoretical models is their correlation with experimental data. For Sb₂O₄, computational results have been successfully compared with various experimental techniques that probe lattice vibrations.
Studies have shown that DFT calculations that properly account for the Sb(III) lone pairs can produce phonon densities of states that closely match experimental data obtained from inelastic neutron scattering (INS). osti.gov INS is a powerful technique because it provides a direct measure of the entire phonon spectrum. aps.orgaps.org Furthermore, theoretical calculations of Raman spectra, using techniques like density functional perturbation theory, allow for a direct comparison with experimental Raman spectroscopy, which probes zone-center phonon modes. rsc.orgnih.gov The agreement between calculated and measured spectra enables the confident assignment of vibrational features to specific atomic motions within the crystal lattice. rsc.org
Phase Stability and Transition Mechanisms
Computational studies are pivotal in exploring the phase stability and potential transitions of antimony oxide, providing insights that are often difficult to obtain experimentally.
Energetic Landscape of α- and β-Sb₂O₄ Polymorphs
Antimony oxide commonly exists in two well-studied polymorphs: the orthorhombic α-Sb₂O₄ (cervantite) and the monoclinic β-Sb₂O₄ (clinocervantite). osti.gov The α-phase is the most common and stable form under ambient conditions, while the β-phase is typically formed at high temperatures.
First-principles calculations have been employed to investigate the energetic landscape of these two phases. An open question in the field is what drives the stability of the α-phase over the β-phase. osti.gov Theoretical studies have shown that the difference in vibrational entropy between the two phases is small and therefore unlikely to be the primary factor stabilizing the α-phase. osti.gov Instead, computational results suggest that the superior stability of the α-phase might be related to the material not being fully stoichiometric, as calculations involving oxygen vacancies indicate the possibility for nonstoichiometric proportions of Sb(III) and Sb(V) in both phases. osti.gov
Computational Prediction of Novel Polymorphs (e.g., γ-Sb₂O₄, δ-Sb₂O₄)
Beyond the known α and β phases, computational methods have been used to predict the existence of novel Sb₂O₄ polymorphs. Recent studies utilizing genetic algorithms in combination with density functional theory have predicted two new, layered, two-dimensional (2D) polymorphs, designated as γ-Sb₂O₄ and δ-Sb₂O₄. rsc.org These predictive searches are carried out by exploring various crystal structures and identifying those with the lowest energy, corresponding to stable or metastable phases. rsc.org The prediction of these novel 2D materials opens up possibilities for new applications; for instance, γ-Sb₂O₄ is predicted to exhibit interesting properties such as out-of-plane ferroelectric switching.
Molecular Dynamics Simulations for Thermal and Dynamical Stability
To assess the viability of computationally predicted crystal structures, their thermal and dynamical stability must be confirmed. Ab initio molecular dynamics (AIMD) simulations are a key tool for this purpose. scribd.com By simulating the atomic motions at finite temperatures, AIMD can confirm whether a structure remains intact or undergoes a phase transition, thus verifying its thermal stability. nih.govresearchgate.net For the predicted γ- and δ-Sb₂O₄ polymorphs, AIMD simulations have been performed at elevated temperatures (e.g., 500 K) to confirm their structural integrity. rsc.org
Dynamical stability is assessed by calculating the phonon dispersion spectra. rsc.org The presence of imaginary phonon modes would indicate a structural instability, leading to a distortion into a lower-energy configuration. The confirmation of both thermal and dynamical stability through these computational techniques is a critical step in validating the existence of novel material phases before their experimental synthesis. rsc.orgrsc.org
Influence of Oxygen Vacancies on Phase Stability and Non-Stoichiometry
Theoretical and computational studies have highlighted the critical role of oxygen vacancies in determining the phase stability and stoichiometric variations of antimony oxide (Sb₂O₄). Oxygen vacancies, which are intrinsic point defects in metal oxides, can significantly alter the material's electronic structure, atomic arrangement, and thermodynamic properties. nih.govfrontiersin.org
Antimony oxide (Sb₂O₄) is a mixed-valence compound, typically containing equal proportions of Sb(III) and Sb(V) cations. It primarily exists in two polymorphs: α-Sb₂O₄ (cervantite) and β-Sb₂O₄ (clinocervantite). Density Functional Theory (DFT) calculations have been employed to understand the energetic balance between these phases. These studies suggest that the stability of the α phase over the β phase is not inherent to the perfect stoichiometric crystal but is rather a consequence of non-stoichiometry. osti.gov
Computational models incorporating oxygen vacancies demonstrate that their presence allows for non-stoichiometric ratios of Sb(III) and Sb(V) in both the α and β phases. osti.gov The formation of an oxygen vacancy creates localized electrons that can alter the oxidation state of neighboring antimony ions, leading to deviations from the ideal Sb³⁺Sb⁵⁺O₄ formula. This non-stoichiometry is a key factor stabilizing the α-Sb₂O₄ structure, which might otherwise be less favorable than the β phase. osti.gov While the vibrational entropy difference between the two phases is small and unlikely to be the driving factor for α-phase stability, the presence of these defects appears to be the determining influence. osti.gov
| Computational Method | Key Finding | Implication | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculations including oxygen vacancies reveal the possibility of non-stoichiometric proportions of Sb(III) and Sb(V). | Oxygen vacancies are crucial for the formation of non-stoichiometric Sb₂O₄. | osti.gov |
| Density Functional Theory (DFT) | The α phase is suggested to be more stable than the β phase only when the material is not fully stoichiometric. | Phase stability in Sb₂O₄ is directly linked to the concentration of defects like oxygen vacancies. | osti.gov |
| Analysis of Vibrational Entropy | The difference in vibrational entropy between the α and β phases is minimal. | Thermodynamic stability is not primarily driven by vibrational effects but by stoichiometry. | osti.gov |
Computational Studies on Doping and Strain Effects
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting how dopants can modify the electronic and ferroelectric properties of Sb₂O₄. Doping, the intentional introduction of foreign atoms into a crystal lattice, is a powerful strategy to engineer material properties. duke.edu
DFT calculations have been used to explore the effects of doping on newly predicted two-dimensional (2D) phases of Sb₂O₄, specifically the γ-Sb₂O₄ and δ-Sb₂O₄ polymorphs. These studies have investigated the impact of isovalent doping, where antimony is substituted by other pnictogen elements like Bismuth (Bi) and Arsenic (As). The introduction of these dopants directly alters the electronic band structure. For instance, calculations show that doping γ-Sb₂O₄ with Bismuth or δ-Sb₂O₄ with Arsenic results in a significant reduction of the material's bandgap. rsc.org This bandgap tuning is crucial for potential applications in optoelectronics and photocatalysis. The general mechanism involves the introduction of new energy levels within the band structure or modification of the conduction and valence band edges. researchgate.net
Furthermore, theoretical studies suggest that certain phases of Sb₂O₄ may exhibit ferroelectricity, characterized by a spontaneous electric polarization. The electric dipole moments in the γ-Sb₂O₄ and δ-Sb₂O₄ phases have been calculated using the Berry-phase method, a standard computational approach for quantifying ferroelectric polarization. rsc.org While specific studies on the effect of dopants on the ferroelectricity of Sb₂O₄ are emerging, insights can be drawn from broader research on ferroelectric oxides. In these materials, dopants can influence ferroelectric properties by inducing local structural distortions, creating electric dipoles, or altering the energy landscape of polarization switching. mdpi.com
| Host Material | Dopant | Computational Method | Calculated Bandgap (eV) | Reference |
|---|---|---|---|---|
| γ-Sb₂O₄ | Bismuth (Bi) | Density Functional Theory (DFT) | 1.99 | rsc.org |
| δ-Sb₂O₄ | Arsenic (As) | Density Functional Theory (DFT) | 1.41 | rsc.org |
Strain engineering is a theoretical and experimental approach used to modify the properties of materials by applying mechanical strain. researchgate.net First-principles calculations based on DFT are a key tool for predicting the effects of strain on a material's electronic, mechanical, and optical properties. While computational studies focusing specifically on strain engineering of Sb₂O₄ are limited, extensive research on the related material antimonene (a single layer of antimony) provides significant insights into how strain can be expected to modulate an antimony-based lattice. aps.orgresearchgate.net
First-principles studies on β-antimonene show that its electronic properties are highly tunable by strain. The application of uniaxial strain in the armchair direction can induce a transition from an indirect to a direct bandgap at a critical strain of 4%. aps.orgresearchgate.net This transition is significant for optoelectronic applications, as materials with direct bandgaps are more efficient at emitting light. The bandgap itself, as well as the work function, can be continuously tuned by applying biaxial strain. aps.org
These computational studies on antimonene highlight the potential of strain engineering as a powerful tool for modulating the properties of antimony oxides like Sb₂O₄. Applying tensile or compressive strain could similarly be used to tune the band structure, modify charge carrier effective masses, and potentially influence the ferroelectric and catalytic properties of Sb₂O₄ nanostructures. ntu.edu.sgmdpi.com
| Strain Type | Magnitude | Predicted Effect | Reference |
|---|---|---|---|
| Uniaxial (Armchair) | 4% | Activates an indirect-to-direct bandgap transition. | aps.orgresearchgate.net |
| Uniaxial (Zigzag) | Up to 15% | The nature of the bandgap remains insensitive. | aps.orgresearchgate.net |
| Biaxial | 4% | Work function increases to a maximum value of 5.07 eV. | aps.orgresearchgate.net |
| Compressive | < -1% | Induces structural instability. | researchgate.net |
Advanced Applications of Antimony Oxide Sb2o4 in Materials Science
Catalysis in Chemical Transformations
Antimony oxide, particularly in mixed-oxide systems, serves as a highly effective catalyst in a range of selective oxidation and ammoxidation reactions. ijraset.comresearchgate.net These processes are fundamental to the chemical industry for the production of valuable monomers and chemical intermediates.
The catalytic activity of antimony oxide is most prominently harnessed when it is combined with other metal oxides. These mixed-oxide systems exhibit synergistic effects that enhance catalytic performance, including activity, selectivity, and stability.
Mixed-oxide catalysts containing antimony oxide are central to several industrial oxidation processes. The specific combination of metal oxides determines the catalyst's suitability for a particular reaction.
Fe2O3-Sb2O4: This system is a notable catalyst for the allylic oxidation of olefins. ethernet.edu.et The surface of these catalysts is often enriched with antimony, which is believed to be crucial for the selective oxidation process. researchgate.netethernet.edu.et Studies on the oxidation of propene using Fe2O3-Sb2O4 have shown that the selectivity towards acrolein increases with higher antimony content, which helps in suppressing the complete oxidation to CO2. researchgate.nettou.edu.kz
MoO3-Sb2O4: Molybdenum-based catalysts, when combined with antimony oxide, are effective in the selective oxidation of olefins. acs.orgscispace.com The synergy between molybdenum trioxide and α-Sb2O4 has been observed to enhance catalytic performance in reactions like the oxidation of isobutene to methacrolein. acs.org
SnO2-Sb2O4: Tin-antimony oxide catalysts are well-known for their application in the selective oxidation of olefins, such as the oxidation of isobutene to methacrolein. electronicsandbooks.comosti.gov A synergistic effect is observed in mechanical mixtures of SnO2 and α-Sb2O4, where the antimony oxide is thought to provide mobile oxygen species that create and regenerate selective active sites on the tin oxide surface. electronicsandbooks.com These materials are also explored as anode materials for the electrochemical oxidation of organic compounds in wastewater treatment. scholaris.caacs.orgresearchgate.net
V2O5-Sb2O4: Vanadium-antimony oxides are critical catalysts, particularly for the ammoxidation of propane to produce acrylonitrile. ijraset.comresearchgate.net The combination of V2O5 and Sb2O4, often on a support like TiO2, can form active phases such as VSbO4. epa.govresearchgate.net The presence of excess antimony oxide (Sb/V > 1) is often beneficial, leading to higher selectivity towards acrylonitrile by isolating the active vanadium centers. ijraset.comlu.se
Antimony oxide-based catalysts are instrumental in the selective oxidation of various olefins to produce valuable unsaturated aldehydes and other intermediates.
Propene: The oxidation of propene over catalysts like Fe2O3-Sb2O4 yields acrolein, an important chemical intermediate. osti.govresearchgate.net The surface oxygen on the catalyst plays a significant role in this selective conversion. researchgate.net
Isobutene: The selective oxidation of isobutene to methacrolein is a key application for SnO2-Sb2O4 and MoO3-Sb2O4 catalysts. acs.orgelectronicsandbooks.com A notable catalytic synergy is observed with SnO2-Sb2O4 mixtures, leading to enhanced production and selectivity of methacrolein. electronicsandbooks.comosti.gov
Ethylbenzene: While less common, antimony-containing mixed oxides can also be applied in the oxidative dehydrogenation of ethylbenzene to styrene, although this application is not as widely documented as olefin oxidation.
Interactive Table: Catalytic Performance in Olefin Oxidation
Below is a summary of the performance of various Sb2O4-based mixed-oxide catalysts in the oxidation of different olefins.
| Catalyst System | Olefin | Major Product | Key Findings |
| Fe2O3-Sb2O4 | Propene | Acrolein | Sb-rich surfaces enhance selectivity by suppressing complete oxidation. researchgate.netethernet.edu.et |
| SnO2-Sb2O4 | Isobutene | Methacrolein | Synergistic effects observed, with Sb2O4 providing spillover oxygen to SnO2. electronicsandbooks.comosti.gov |
| MoO3-Sb2O4 | Isobutene | Methacrolein | The combination of oxides shows good activity and selectivity. acs.orgresearchgate.net |
| V2O5-Sb2O4/TiO2 | o-Xylene | Phthalic Anhydride | Antimony addition leads to site isolation and reduces overoxidation. epa.gov |
The ammoxidation of propane is a more direct and economically favorable route to acrylonitrile compared to the traditional propene-based process. Vanadium-antimony oxide catalysts are at the forefront of this technology. ijraset.com
In these systems, phases like a rutile VSbO4 and α-Sb2O4 are considered crucial for catalytic efficiency. ijraset.com Catalysts with an excess of antimony (Sb/V atomic ratio > 1) generally show improved selectivity for acrylonitrile. ijraset.com The addition of other elements like aluminum can further enhance the performance of these catalysts. researchgate.net The catalyst system often involves supported metal oxides, for instance, based on V, Sb, and W. upm.es
Interactive Table: Propane Ammoxidation Catalyst Performance
This table illustrates the impact of catalyst composition on the conversion and selectivity in the ammoxidation of propane to acrylonitrile.
| Catalyst System | Propane Conversion (%) | Acrylonitrile Selectivity (%) | Notes |
| V/Sb/O | Varies | Increased with Sb/V > 1 | Excess antimony improves selectivity by converting the intermediate propene to acrylonitrile more efficiently. ijraset.com |
| V/Sb/Al/O | ~27% (on Al2O3 support) | ~14% (on Al2O3 support) | Alumina-based catalysts can be more active but may have lower selectivity due to side reactions. ijraset.com |
| V/Sb/W/Al/O | Not specified | Continuously increases | The introduction of W4+ into the rutile structure is suggested to enhance acrylonitrile selectivity. ijraset.com |
Understanding the mechanism of catalytic activity is essential for designing more efficient and selective catalysts. For antimony oxide-based systems, the interplay of different antimony oxidation states and the nature of the surface active sites are key areas of investigation.
The catalytic prowess of Sb2O4 is intrinsically linked to its mixed-valence nature, containing both Sb(III) and Sb(V). osti.gov This dual oxidation state allows for facile redox cycling, which is fundamental to many catalytic oxidation reactions.
In mixed-oxide catalysts, the surface composition often differs from the bulk. For instance, in Fe-Sb mixed oxides, the surface is typically enriched with antimony, and this layer contains a mixture of Sb5+ and Sb3+. researchgate.net This surface enrichment and the presence of mixed oxidation states are believed to be responsible for the catalytic behavior.
The concept of "site isolation" is also crucial, particularly in V-Sb-O catalysts. It is proposed that V-O-V clusters are interrupted by the incorporation of Sb, forming V-O-Sb-O-V species. epa.gov This isolation of vanadium centers is thought to prevent the overoxidation of organic substrates, thereby increasing the selectivity towards the desired partial oxidation product. epa.govlu.se Similarly, in SnO2-Sb2O4 systems, the creation of selective active sites on the SnO2 surface is attributed to a "remote control" mechanism, where mobile oxygen species from α-Sb2O4 play a key role. electronicsandbooks.com
The acidity of the catalyst surface, influenced by the presence of antimony, also plays a role. The addition of antimony to vanadia-based catalysts can lead to a reduction in surface acidity, which contributes to improved selectivity. epa.gov
Mechanistic Studies of Catalytic Activity
Synergy and Interaction Mechanisms in Mixed-Oxide Catalysts
In heterogeneous catalysis, the performance of a catalyst can be significantly enhanced by combining two or more metal oxides. Antimony oxide (Sb₂O₄) has demonstrated considerable synergistic effects when integrated into mixed-oxide catalyst systems, particularly for selective oxidation reactions. The interaction between Sb₂O₄ and other metal oxides modifies the catalyst's structural and electronic properties, leading to improved activity and selectivity.
The synergy in mixed-oxide catalysts containing Sb₂O₄ often arises from the formation of new, distinct phases or from the nanoscale intermixing of the constituent oxides. For instance, in Fe₂O₃-Sb₂O₄ systems used for propylene oxidation, an antimony-enriched surface layer is often formed. researchgate.net This segregation of antimony at the catalyst surface is a common characteristic. Studies on FeSbO₄ have shown that the surface composition is closer to FeSb₂O₆, which can be described as (FeSbO₄)(Sb₂O₄)δ. researchgate.net This modification of the surface is crucial as it alters the properties of the surface oxygen, which plays a key role in the catalytic cycle. The mixing of excess Sb₂O₄ can lead to a depression in CO₂ formation while slightly enhancing the formation of desired products like acrolein, suggesting a modification of the surface oxygen's reactivity. researchgate.net
Further research into the mechanism of synergy, for example between MoO₃ and α-Sb₂O₄ for the selective oxidation of isobutene, suggests that the reconstruction of MoO₃ is facilitated by spillover oxygen, a process influenced by the presence of Sb₂O₄. acs.org Density functional theory (DFT) analyses of mixed metal-antimony oxides have indicated that the presence of antimony enhances the hybridization of the oxygen p- and metal d-orbitals. This electronic interaction is believed to contribute to the operational stability of these catalysts. rsc.org
The key interaction mechanisms can be summarized as:
Formation of New Phases: The interaction between Sb₂O₄ and another metal oxide can lead to the formation of a new, catalytically active antimonate (B1203111) phase. rsc.org
Surface Enrichment: Antimony tends to segregate to the surface of the catalyst particles, creating an antimony-rich outer layer that modifies the catalytic properties. researchgate.net
Electronic Modification: The presence of Sb₂O₄ can alter the electronic structure of the partner oxide, influencing the binding strength of surface oxygen and enhancing charge transfer processes. rsc.orgdntb.gov.ua
These synergistic interactions allow for the rational design of highly efficient and selective oxidation catalysts for various industrial chemical processes.
Energy Storage Device Applications
The demand for high-performance energy storage systems has driven research into novel electrode materials. Antimony oxide (Sb₂O₄) has garnered attention for its potential use in both supercapacitors and rechargeable batteries due to its high theoretical capacity and unique electrochemical properties.
Supercapacitors, also known as ultracapacitors, store energy via electrostatic double-layer capacitance (EDLC) and/or pseudocapacitance (fast Faradaic reactions). Antimony oxide is being explored as a pseudocapacitive material. Although it has been used as a dopant, its direct application as a supercapacitor electrode is a more recent development. nih.gov
Microwave-synthesized antimony oxide nanoparticles have been evaluated as a supercapacitor electrode material. In a 1 M Li₂SO₄ electrolyte, these nanoparticles exhibited a specific capacitance of 98 F g⁻¹ at a current density of 0.1 A g⁻¹. nih.gov The charge storage mechanism was observed to be similar to that of an EDLC. nih.gov Composites of antimony oxide with conductive materials like graphene have been shown to enhance performance. For instance, an SbO-G (antimony oxide-graphene) nanocomposite showed a higher specific capacitance than pristine antimony oxide. nih.gov Another study on gadolinium-doped α-Sb₂O₄ (Gdx:α-Sb₂O₄) reported a very high specific capacitance of 958 mAh/g at a current density of 0.15 A/g in a 6 M KOH aqueous solution, along with excellent cyclic stability. jcsp.org.pk
The primary advantages of using Sb₂O₄ in supercapacitors are its potential for high specific capacitance and good cycling stability. The challenges lie in overcoming its relatively low intrinsic electrical conductivity, which is often addressed by creating composites with carbon-based materials.
Interactive Data Table: Performance of Sb₂O₄-based Supercapacitor Electrodes
| Material | Electrolyte | Specific Capacitance | Current Density | Capacitive Retention | Cycles |
| SbO Nanoparticles | 1 M Li₂SO₄ | 98 F g⁻¹ | 0.1 A g⁻¹ | ~100% | 3500 |
| Gdx:α-Sb₂O₄ (x=10 wt.%) | 6 M KOH | 958 mAh/g | 0.15 A g⁻¹ | 86.5% | 1000 |
Antimony-based materials are promising candidates for anodes in next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) because of their high theoretical specific capacities. rsc.orgresearchgate.net Antimony undergoes an alloying reaction with lithium or sodium, forming Li₃Sb or Na₃Sb, which corresponds to a high theoretical capacity of 660 mAh g⁻¹. rsc.orgresearchgate.net
Sb₂O₄ itself can function as an anode material. The reaction mechanism involves an initial irreversible conversion of the oxide to metallic antimony (Sb) and Li₂O (or Na₂O), followed by the reversible alloying/de-alloying of Sb with Li⁺ (or Na⁺) ions. nih.gov Sb₂O₄ has a very high theoretical Na⁺ storage capacity of 1227 mAh g⁻¹. acs.org
A significant challenge for antimony-based anodes is the large volume change (around 135% for lithiation) during the alloying/de-alloying process, which can lead to pulverization of the electrode and rapid capacity fading. mdpi.com To address this, researchers have focused on nanostructuring the material and creating composites.
A composite of Sb₂O₄ nanorods anchored on reduced graphene oxide (Sb₂O₄/RGO) has been developed as an anode for SIBs. This composite demonstrated an enhanced electrochemical performance with a rechargeable capacity of 551 ± 5 mAh g⁻¹ at 50 mA g⁻¹ after 100 cycles. acs.org Similarly, for LIBs, an Sb₂O₄/rGO composite delivered a high reversible specific capacity of 1170 mAh g⁻¹ and maintained 798 mAh g⁻¹ after 200 cycles at a current of 100 mA g⁻¹. researchgate.net The graphene matrix acts as a conductive network and a buffer to accommodate the volume changes, thereby improving the cycling stability and rate capability.
The electrochemical performance of Sb₂O₄-based electrodes is typically evaluated using a suite of standard techniques to understand their charge storage capabilities, kinetics, and stability.
Cyclic Voltammetry (CV): This technique is used to study the redox reactions occurring at the electrode surface and to assess the capacitive behavior. For supercapacitors, a nearly rectangular CV curve is indicative of ideal EDLC behavior, while distinct redox peaks suggest pseudocapacitive contributions. nih.gov In battery materials, CV curves reveal the potentials at which the conversion and alloying reactions take place. daneshyari.com
Galvanostatic Charge-Discharge (GCD): GCD measurements are crucial for determining the specific capacity or capacitance, energy density, power density, and cycling stability of the electrode material. researchgate.net The shape of the GCD curve provides insights into the charge storage mechanism; a triangular shape is characteristic of EDLCs, while plateaus indicate the Faradaic reactions typical of batteries. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the internal resistance and charge transfer kinetics of the electrochemical system. urfu.rumdpi.com A Nyquist plot obtained from EIS measurements can be fitted to an equivalent circuit model to quantify parameters such as the solution resistance (Rs), the charge-transfer resistance (Rct), and the Warburg impedance related to ion diffusion. Lower Rct values are desirable as they indicate faster charge transfer kinetics and better electrode performance. urfu.ru
These evaluation methods are essential for characterizing and optimizing the performance of Sb₂O₄ in energy storage applications.
Electronic and Optoelectronic Technologies
The inherent semiconductor properties of antimony oxides, including Sb₂O₄, make them candidates for applications in electronic and optoelectronic devices.
Sb₂O₄ is a V-VI group semiconductor with interesting optical and electrical properties. jcsp.org.pk There are two main polymorphs, orthorhombic α-Sb₂O₄ and monoclinic β-Sb₂O₄. jcsp.org.pk Experimental studies on hydrothermally synthesized α-Sb₂O₄ have determined its direct band-gap to be 3.26 eV, which places it in the category of wide-bandgap semiconductors. jcsp.org.pk This property is advantageous for applications in transparent conducting oxides (TCOs) and other optoelectronic devices. researchgate.net
Theoretical studies using density functional theory (DFT) have provided deeper insights into the electronic structure of antimony oxides. acs.org These calculations indicate that most polymorphs of antimony oxides are indirect band gap materials, with the exception of the β-polymorphs of Sb₂O₃ and Sb₂O₄, which are predicted to have direct band gaps. acs.org The fundamental and optical band gaps are found to decrease in the order of Sb₂O₃ > Sb₂O₄ > Sb₂O₅. acs.org
The calculated band-edge effective masses from these theoretical studies suggest that certain forms of antimony oxide could exhibit good n-type or p-type conductivity, which is a fundamental requirement for creating semiconductor devices. acs.org Furthermore, recent theoretical work has predicted the existence of new layered γ-Sb₂O₄ and δ-Sb₂O₄ phases that exhibit ferroelectric properties, with switchable electric dipoles and wide bandgaps. The discovery of 2D ferroelectric antimony oxides could be significant for the development of novel non-volatile memory, sensors, and other electronic components. The semiconductor and potential ferroelectric properties of Sb₂O₄ open up possibilities for its use in a range of electronic and optoelectronic technologies.
Ferroelectric Materials for Nonvolatile Memory and Sensors
Antimony oxide (Sb2O4) has been identified as a promising candidate for advanced ferroelectric applications, including nonvolatile memory and sensors. Theoretical studies have predicted novel two-dimensional (2D) polymorphs of Sb2O4 that exhibit robust ferroelectricity, a phenomenon crucial for next-generation data storage and sensing technologies. researchgate.net
Two-Dimensional Ferroelectric Antimony Oxides and Their Dipole Moments
Researchers, using first-principles density functional theory (DFT) calculations, have predicted two stable 2D polymorphs of antimony oxide, designated as γ-Sb2O4 and δ-Sb2O4. researchgate.net These materials exhibit ferroelectricity due to the structural breaking of inversion symmetry. Notably, γ-Sb2O4 displays out-of-plane ferroelectricity, which is highly desirable for nonvolatile memory devices, while δ-Sb2O4 shows in-plane ferroelectricity. researchgate.net
The spontaneous electric dipole moments in these 2D materials are significant. For γ-Sb2O4, the out-of-plane dipole moment is calculated to be 36.63 eÅ per unit cell. In δ-Sb2O4, the in-plane moment is 14.96 eÅ per unit cell. These large dipole moments indicate their strong potential for use in ferroelectric applications.
| Material Phase | Direction of Ferroelectricity | Dipole Moment (eÅ per unit cell) |
| γ-Sb2O4 | Out-of-plane | 36.63 |
| δ-Sb2O4 | In-plane | 14.96 |
This table presents the calculated ferroelectric properties of two-dimensional antimony oxide polymorphs.
Switching Energy Barriers and External Field Effects
The functionality of a ferroelectric material in memory applications is dependent on the energy barrier required to switch its polarization state. A moderate barrier is necessary to ensure the memory state is stable but can be altered by a reasonable external field. nih.gov For the bulk phases of the predicted 2D antimony oxides, the switching energy barriers have been calculated. The maximum switching energy barrier for the dipole in γ-Sb2O4 is 0.51 eV, and for δ-Sb2O4, it is 0.43 eV. These values are crucial for assessing the feasibility of these materials in practical memory devices.
External fields can significantly influence the properties of 2D antimony materials. While direct studies on Sb2O4 are emerging, research on related 2D antimonene shows that an external electric field (via gate voltage) can modulate its magnetic response, switching it from diamagnetic to paramagnetic. aps.org This demonstrates that external fields can be a powerful tool to tune the electronic and physical properties of antimony-based 2D materials, a principle that is fundamental to the operation of ferroelectric memory and sensors.
| Material Phase (Bulk) | Switching Energy Barrier (eV) |
| γ-Sb2O4 | 0.51 |
| δ-Sb2O4 | 0.43 |
This table displays the calculated maximum energy barriers for ferroelectric switching in the bulk phases of γ-Sb2O4 and δ-Sb2O4.
Transparent Conductive Oxide Applications
Antimony oxides are a key component in certain transparent conductive oxides (TCOs), most notably as a dopant in tin oxide to form Antimony-doped Tin Oxide (ATO). plasmaterials.comnanografi.com TCOs are essential materials for a wide range of applications, including solar cells, display technologies, and transparent electrodes, due to their combination of high electrical conductivity and optical transparency in the visible spectrum. plasmaterials.comscispace.comscielo.br
Chemical Sensing Technologies
The nanostructured forms of antimony oxide, particularly α-Sb2O4, have shown considerable promise in the field of chemical sensing. researchgate.net The high surface-to-volume ratio and specific surface chemistry of these nanomaterials make them highly sensitive to the presence of various chemical species. nih.gov
Development of Sensors for Volatile Organic Compounds (e.g., Chloroform)
Antimony oxide nanostructures have been utilized to fabricate sensors for the detection of volatile organic compounds (VOCs). researchgate.netmdpi.com One study reported the development of a chloroform (CHCl3) sensor using antimony oxide (Sb2O3) nanostructures. researchgate.net The sensor operated based on the change in electrical properties upon exposure to chloroform vapor and demonstrated a good sensitivity of 115.4 μAcm⁻²M⁻¹, a low detection limit of approximately 0.1 mM, and a rapid response time of 10 seconds. researchgate.net While this specific study focused on Sb2O3, the photocatalytic and chemical sensing applications of α-Sb2O4 have also been successfully evaluated, indicating the potential of the Sb2O4 phase in this domain. researchgate.net
| Sensor Performance Metric | Value |
| Sensitivity | 115.4 μAcm⁻²M⁻¹ |
| Detection Limit | ~0.1 mM |
| Linear Dynamic Range | 0.122 mM - 12.2 mM |
| Response Time | 10 seconds |
This table summarizes the performance of an antimony oxide-based sensor for the detection of chloroform. researchgate.net
Biosensing Applications (e.g., Serotonin Detection)
The application of antimony oxide extends to the field of biosensing, including the detection of critical neurotransmitters like serotonin. A novel electrochemical sensor was fabricated using a nanocomposite of antimony oxide nanoparticles (AONPs) and multi-walled carbon nanotubes (MWCNTs) on a screen-printed carbon electrode. researchgate.net This biosensor was successfully used to detect serotonin (5-HT). researchgate.netresearchgate.net
The device exhibited excellent performance, with a low limit of detection for serotonin at 24.6 nM. researchgate.net The high sensitivity and selectivity of the sensor are attributed to the synergistic effect of the AONPs, which provide a large surface area and electrocatalytic activity, and the MWCNTs, which enhance electron transport. researchgate.net This research highlights the significant potential of Sb2O4-based nanomaterials in developing sensitive and reliable biosensors for medical diagnostics and therapeutic monitoring. researchgate.netresearchgate.net
Photocatalytic Degradation for Environmental Remediation
Antimony oxide (Sb2O4), particularly in its orthorhombic α-phase, has emerged as a promising semiconductor photocatalyst for environmental remediation. jcsp.org.pk Its ability to harness light energy to initiate chemical reactions makes it a candidate for breaking down persistent organic pollutants in water, such as synthetic dyes discharged from industrial activities. The photocatalytic process relies on the generation of highly reactive chemical species that can mineralize complex organic molecules into simpler, less harmful compounds like carbon dioxide and water.
Mechanisms of Photo-induced Degradation of Organic Pollutants (e.g., Dyes)
The fundamental mechanism of photocatalytic degradation using antimony oxide (Sb2O4) is initiated by the absorption of photons with energy equal to or greater than its band gap. For α-Sb2O4, this process sets in motion a series of redox reactions on the catalyst's surface that ultimately lead to the decomposition of organic pollutants. nih.gov
The process can be broken down into the following key steps:
Photoexcitation and Generation of Electron-Hole Pairs: When the Sb2O4 semiconductor is irradiated, it absorbs photons, causing electrons (e⁻) in the valence band (VB) to be excited and jump to the empty conduction band (CB). This leaves behind a positively charged vacancy, or "hole" (h⁺), in the valence band. jcsp.org.pknih.gov This initial step creates the primary charge carriers necessary for the subsequent chemical reactions.
Sb₂O₄ + hv → e⁻(CB) + h⁺(VB)
Migration of Charge Carriers: For the photocatalytic reaction to proceed, the generated electron-hole pairs must separate and migrate to the surface of the catalyst. If they recombine, the absorbed energy is simply dissipated, and no chemical work is performed. jcsp.org.pk
Surface Redox Reactions: The separated electrons and holes initiate powerful reduction and oxidation reactions with species adsorbed on the Sb2O4 surface.
Oxidation by Holes: The holes (h⁺) in the valence band are strong oxidizing agents. They can directly oxidize organic dye molecules adsorbed on the catalyst's surface. researchgate.net More commonly, they react with water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). nih.gov
Reduction by Electrons: The electrons (e⁻) in the conduction band are reducing agents. They react with molecular oxygen (O₂) adsorbed on the surface to generate superoxide radical anions (•O₂⁻). jcsp.org.pk
Degradation of Pollutants: The highly reactive oxygen species (ROS), primarily hydroxyl radicals and superoxide radicals, are the main agents responsible for the degradation of organic dye molecules. jcsp.org.pkresearchgate.net These radicals attack the complex structure of the dye, breaking chemical bonds and leading to a cascade of reactions that fragment the molecule into smaller intermediates and, ideally, complete mineralization to CO₂, H₂O, and inorganic salts. mdpi.com
A study on the degradation of acridine orange dye using α-Sb2O4 demonstrated the viability of this process, achieving significant degradation over time under illumination. jcsp.org.pkresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Photocatalyst | α-Sb₂O₄ (alpha-Antimony Oxide) | jcsp.org.pkresearchgate.net |
| Pollutant | Acridine Orange (AO) Dye | jcsp.org.pkresearchgate.net |
| Degradation Achieved | Approximately 52.1% | jcsp.org.pkresearchgate.net |
| Reaction Time | 170 minutes | jcsp.org.pkresearchgate.net |
Generation of Reactive Oxygen Species in Photocatalytic Processes
The efficacy of Sb2O4 as a photocatalyst is critically dependent on its ability to generate a suite of highly potent Reactive Oxygen Species (ROS). These transient chemical species possess strong oxidizing power and are the primary drivers in the breakdown of organic pollutants. The formation of ROS is a direct consequence of the redox reactions initiated by the photo-generated electron-hole pairs on the catalyst's surface. mdpi.com
The principal ROS generated during Sb2O4 photocatalysis include:
Hydroxyl Radicals (•OH): These are considered one of the most powerful oxidizing agents used in advanced oxidation processes. They are non-selective and react rapidly with a wide range of organic compounds. mdpi.com Hydroxyl radicals are formed when the valence band holes (h⁺) oxidize adsorbed water or hydroxide ions. nih.govresearchgate.net
h⁺ + H₂O → •OH + H⁺
h⁺ + OH⁻ → •OH
Superoxide Radical Anions (•O₂⁻): Formed when conduction band electrons (e⁻) are scavenged by molecular oxygen adsorbed on the Sb2O4 surface, this is a key step that prevents electron-hole recombination. nih.gov While less reactive than hydroxyl radicals, superoxide radicals play a crucial role in the degradation mechanism and can also lead to the formation of other ROS. jcsp.org.pkmdpi.com
e⁻ + O₂ → •O₂⁻
The generation of both hydroxyl radicals and superoxide anions has been identified in the photocatalytic degradation of acridine orange dye by α-Sb2O4, where they attack the dye molecules, leading to their decomposition. jcsp.org.pk The interplay between these reactive species ensures a robust and multi-faceted attack on the target pollutant molecules.
| Reactive Species | Chemical Formula | Generation Mechanism | Role in Degradation |
|---|---|---|---|
| Hydroxyl Radical | •OH | Oxidation of H₂O or OH⁻ by holes (h⁺) | Highly reactive, non-selective oxidant that breaks down organic molecules. nih.govmdpi.com |
| Superoxide Radical Anion | •O₂⁻ | Reduction of molecular O₂ by electrons (e⁻) | Attacks organic molecules and prevents e⁻-h⁺ recombination. jcsp.org.pknih.gov |
| Photogenerated Hole | h⁺ | Photoexcitation of electron from valence band | Can directly oxidize pollutants or generate •OH radicals. researchgate.net |
Environmental Research on the Fate and Transport of Antimony Oxide Sb2o4
Geochemical Mobility and Transformation of Antimony Species
Oxidation States and Speciation in Environmental Systems
Antimony can exist in multiple oxidation states, primarily Sb(III) and Sb(V), which profoundly influence its mobility and toxicity. cdc.govgeoscienceworld.org The speciation of antimony in environmental systems is dynamic and depends on factors such as pH, redox potential (Eh), and the presence of various ligands. nih.govusq.edu.au
Under oxidizing conditions, the more soluble and mobile pentavalent form, Sb(V), predominates, typically as the octahedral antimonate (B1203111) anion [Sb(OH)6]-. geoscienceworld.org Conversely, in more reducing environments, the trivalent form, Sb(III) or antimonite, is more prevalent. rsc.org Sb(III) species, such as the neutral complex Sb(OH)3, tend to be less soluble and more readily adsorbed to mineral surfaces. researchgate.net The interconversion between these oxidation states is a critical factor controlling the environmental transport of antimony. nih.govkorea.ac.kr
The following table summarizes the dominant antimony species under different environmental conditions:
| Oxidation State | Predominant Species | Environmental Conditions | Mobility |
| Sb(V) | [Sb(OH)6]- | Oxic, higher pH | High |
| Sb(III) | Sb(OH)3 | Anoxic, circumneutral pH | Low |
Oxidative Dissolution of Sulfide (B99878) Minerals as a Release Mechanism
A primary natural source of antimony in the environment is the oxidative dissolution of sulfide minerals. nih.govusq.edu.au Antimony is often found in association with sulfide ores, with stibnite (B1171622) (Sb2S3) being the most common antimony-bearing sulfide mineral. geoscienceworld.org The weathering of these minerals, often accelerated by mining activities, releases antimony into surrounding soils and waters. utas.edu.auacs.orgbohrium.com
The oxidation of stibnite in the presence of oxygen and water leads to the formation of antimony oxides and the release of soluble antimony species. This process is a significant pathway for the mobilization of antimony from its geological host phases into the broader environment. nih.govusq.edu.au
Immobilization and Sequestration Processes
The mobility of antimony in the environment can be significantly limited by various immobilization and sequestration processes. These mechanisms involve the partitioning of dissolved antimony species onto solid phases, effectively reducing their concentration in the aqueous phase and limiting their transport.
Adsorption onto Metal Oxyhydroxides (Iron, Manganese, Aluminum)
Metal oxyhydroxides, particularly those of iron, manganese, and aluminum, are highly effective scavengers of antimony in natural systems. nih.govusq.edu.au These minerals possess high surface areas and reactive surface functional groups that facilitate the adsorption of both Sb(III) and Sb(V). researchgate.netstevens.edu
Iron Oxyhydroxides: Minerals such as goethite and ferrihydrite are key sinks for antimony in soils and sediments. nih.govamericanelements.com The adsorption of Sb(V) onto iron oxyhydroxides is generally favored at acidic pH, while Sb(III) adsorption is less pH-dependent. stevens.edu Studies have shown that Sb(V) forms inner-sphere surface complexes with iron (oxyhydr)oxides. nih.gov The interaction with iron oxyhydroxides can also catalyze the oxidation of Sb(III) to the more mobile Sb(V). rsc.org
Manganese Oxyhydroxides: Manganese oxides are also significant adsorbents for antimony. iwaponline.comresearchgate.net They can exhibit a strong capacity for Sb(V) removal from contaminated water. iwaponline.com The adsorption mechanism often involves the formation of inner-sphere complexes through ligand exchange with surface hydroxyl groups. iwaponline.com Manganese oxides can also act as strong oxidants, converting Sb(III) to Sb(V). researchgate.netrsc.orgmdpi.com
Aluminum Oxyhydroxides: Aluminum oxides, such as γ-Al2O3, also contribute to the immobilization of antimony. nih.gov Research indicates that Sb(V) can adsorb onto aluminum oxides through the formation of outer-sphere surface complexes. nih.gov
The following table provides a summary of research findings on the adsorption of antimony onto different metal oxyhydroxides:
| Adsorbent | Antimony Species | Key Findings |
| Goethite, Ferrihydrite (Iron Oxyhydroxides) | Sb(III), Sb(V) | Sb(V) adsorption is pH-dependent, favored at acidic conditions. Sb(V) forms inner-sphere complexes. stevens.edunih.gov |
| Composite Manganese Oxide/Oxyhydroxide | Sb(V) | High adsorption capacity, forming inner-sphere complexes. iwaponline.com |
| γ-Al2O3 (Aluminum Oxide) | Sb(V) | Adsorption occurs via outer-sphere surface complexation. nih.gov |
Precipitation Reactions with Alkali and Heavy Metals
Under certain geochemical conditions, dissolved antimony can be removed from solution through precipitation reactions with various cations. nih.gov This process can lead to the formation of stable mineral phases, effectively sequestering antimony in the solid phase. usq.edu.au
For instance, in the presence of iron, antimony can precipitate as tripuhyite (FeSbO4). geoscienceworld.orgnih.gov Calcium can react with antimonate to form calcium antimonates, which are also relatively insoluble. nih.gov The formation of these secondary minerals is an important long-term sink for antimony in contaminated environments.
Biologically Mediated Redox Reactions Involving Antimony
Microorganisms play a crucial role in the biogeochemical cycling of antimony by mediating its redox transformations. nih.govusgs.gov These microbial processes can significantly influence the speciation, mobility, and toxicity of antimony in the environment. nih.gov
Dissimilatory Antimonate Reduction by Microorganisms
The biogeochemical cycling of antimony is significantly influenced by microbial activities, particularly through the reduction of its pentavalent form, antimonate [Sb(V)], to the trivalent form, antimonite [Sb(III)]. This process, known as dissimilatory antimonate reduction, is a form of anaerobic respiration where certain bacteria utilize Sb(V) as a terminal electron acceptor to conserve energy for growth. nih.govresearchgate.net This biological transformation plays a crucial role in the fate and transport of antimony in environments lacking oxygen. researchgate.net
Several bacterial species have been identified as capable of this process. For instance, the bacterium designated as strain MLFW-2, a member of the order Bacillales, has been shown to couple the oxidation of an electron donor to the reduction of antimonate, leading to the precipitation of antimony trioxide (Sb₂O₃) microcrystals. nih.govfigshare.com This provides unequivocal evidence that bacteria can conserve energy for growth from antimonate reduction. nih.gov Other identified genera associated with this process include Pseudomonas and Geobacter. nih.gov
The reduction can occur through two primary pathways: a dissimilatory pathway for energy conservation and a cytoplasmic pathway linked to detoxification. tongji.edu.cn The dissimilatory pathway involves a periplasmic arsenate reductase (ArrA), while the cytoplasmic reduction is mediated by the arsenate reductase (ArsC) linked to the ars operon. tongji.edu.cn In some systems, such as a hydrogen-based membrane biofilm reactor (H₂-MBfR), dissimilatory antimonate reduction has been identified as the main route for Sb(V) removal. tongji.edu.cn
The end product of this microbial activity is often the less soluble trivalent antimony, which can precipitate out of the solution. researchgate.net Studies have confirmed the formation of antimony trioxide (Sb₂O₃) and, in the presence of sulfate-reducing bacteria, antimony trisulfide (Sb₂S₃). nih.govresearchgate.net This bioprecipitation can effectively control the mobility and bioavailability of antimony in contaminated environments. researchgate.net
| Microorganism/System | Electron Acceptor | Primary Reduction Product | Metabolic Pathway | Reference |
| Strain MLFW-2 (Bacillales) | Antimonate [Sb(V)] | Antimony Trioxide (Sb₂O₃) | Dissimilatory Respiration | nih.gov |
| Pseudomonas, Geobacter | Antimonate [Sb(V)] | Antimony Trioxide (Sb₂O₃) | Dissimilatory Respiration | nih.gov |
| H₂-MBfR Biofilm | Antimonate [Sb(V)] | Antimony Trioxide (Sb₂O₃) | Dissimilatory & Cytoplasmic | tongji.edu.cn |
| Sulfate-Reducing Systems | Antimonate [Sb(V)] | Antimony Trisulfide (Sb₂S₃) | Sulfate Reduction | nih.govresearchgate.net |
Recovery and Recycling from Technogenic Waste Streams
Antimony Recovery from Industrial Waste (e.g., Metal Oxide Varistors, Municipal Solid Waste Incineration Fly Ash)
The recovery of antimony from industrial waste is of significant interest due to its classification as a critical raw material and the depletion of natural resources. chalmers.se Key sources for secondary antimony recovery include metal oxide varistors (MOVs) and municipal solid waste incineration (MSWI) fly ash. chalmers.se
Metal Oxide Varistors (MOVs): MOVs, used for overvoltage protection, contain a notable amount of antimony, typically in compounds like Zn₇Sb₂O₁₂ and Zn₂Bi₃Sb₃O₁₄. chalmers.seresearchgate.net A common recovery strategy involves a pre-treatment step to increase the antimony concentration. This is achieved by pulverizing the MOVs and leaching them, often with sulfuric acid, to remove the bulk zinc oxide (ZnO) grains. chalmers.seelsevierpure.comresearchgate.net This process can result in a fivefold increase in the antimony concentration in the remaining insoluble residue. chalmers.seresearchgate.net The resulting antimony-rich residue can then be subjected to further pyrometallurgical processing for antimony separation. chalmers.se
| Waste Stream | Key Antimony Compounds | Recovery Method | Key Parameters/Findings | Reference |
| Metal Oxide Varistors (MOVs) | Zn₇Sb₂O₁₂, Zn₂Bi₃Sb₃O₁₄ | Pulverization & Leaching | Leaching with H₂SO₄ removes ZnO, increasing Sb concentration >5x in the residue. | chalmers.seresearchgate.net |
| MSWI Fly Ash | Not specified (present as oxides/antimonates) | Acid Leaching | Leaching is pH-dependent; citric acid can be more effective than HCl or HNO₃. Max extraction of ~20% reported with HCl. | chalmers.seunit.no |
Thermochemical and Carbothermal Reduction Processes for Antimony Oxide Recovery
Thermochemical methods, particularly carbothermal reduction, are crucial for recovering antimony from enriched residues derived from industrial waste. chalmers.se Carbothermic reactions involve the reduction of metal oxides using carbon as the reducing agent at elevated temperatures, typically producing carbon monoxide. wikipedia.org
In the context of MOV recycling, after the initial leaching step, the antimony-rich residue is subjected to high-temperature treatment. chalmers.se Simple thermal decomposition (thermolysis) below 1000°C has been found to be ineffective for separating antimony from the MOV residue. elsevierpure.comresearchgate.net However, carbothermal reduction proves to be a viable method. chalmers.se Research has demonstrated that antimony can be successfully separated from the MOV leaching residue at temperatures between 700°C and 825°C through the decomposition of compounds like Zn₇Sb₂O₁₂. chalmers.se In this process, antimony oxide is volatilized, often as Sb₄O₆(g), and can then be recovered through condensation from the gas phase. chalmers.se This leaves behind zinc oxide and other non-volatile metals. chalmers.se
Studies on pure metal oxides provide further insight into the process. Thermogravimetric analysis shows that pure antimony trioxide (Sb₂O₃) can be recovered through sublimation at 650°C. elsevierpure.comresearchgate.netchalmers.se The addition of carbon does not significantly lower the volatilization temperature of Sb₂O₃ but is crucial for the reduction process, which is predicted to occur above 400°C. chalmers.se For instance, in reverberatory furnaces, antimony oxides can be reduced with charcoal at temperatures near 1200°C. chalmers.sechalmers.se
| Process | Feed Material | Temperature Range (°C) | Mechanism | Key Outcome | Reference |
| Thermal Decomposition | Pure Sb₂O₃ | 650 | Sublimation | Recovery of sublimated antimony oxide. | elsevierpure.comresearchgate.netchalmers.se |
| Carbothermal Reduction | MOV Leach Residue | 700 - 825 | Decomposition of Zn₇Sb₂O₁₂, volatilization of antimony oxide (Sb₄O₆). | Separation of volatile antimony oxide from ZnO and other metals. | chalmers.se |
| Carbothermal Reduction | Antimony Oxides | ~1200 | Reduction with charcoal in a reverberatory furnace. | Production of antimony metal. | chalmers.sechalmers.se |
| Carbothermal Reduction | Pure Sb₂O₃ | >400 | Reduction by carbon. | Formation of elemental antimony. | chalmers.se |
Future Research Directions and Emerging Areas
Exploration of Novel Antimony Oxide Polymorphs and Nanostructures
Future research will intensify the exploration of new crystalline forms (polymorphs) and nanostructures of antimony oxides. While α-Sb2O4 and β-Sb2O4 are known, the potential for discovering other stable or metastable polymorphs under different synthesis conditions remains an active area of investigation. The synthesis and characterization of novel nanostructures, such as two-dimensional (2D) layers, nanotubes, and quantum dots, are expected to yield materials with unique electronic and optical properties. nsf.govaps.org For instance, theoretical studies have proposed various stable 2D antimony oxide structures with properties ranging from semiconducting to topological insulating, which await experimental verification. aps.orgacs.org
The development of controlled synthesis methods to produce these nanostructures with high precision in size, shape, and crystallinity is a primary objective. researchgate.net Researchers are exploring techniques beyond traditional hydrothermal and sol-gel methods to achieve this control. The unique properties anticipated from these novel forms could lead to breakthroughs in electronics, optoelectronics, and catalysis. nsf.gov
Table 1: Investigated & Potential Nanostructures of Antimony Oxides
| Nanostructure Type | Reported Examples | Potential Future Research Focus | Potential Applications |
|---|---|---|---|
| Nanorods | α-Sb2O4 | Control over aspect ratio and surface faceting | Sensors, Catalysis |
| Nanosheets / 2D Layers | α-Sb2O3(111) monolayers | Exploration of Sb2O4 2D structures, Heterostructures | Electronics, Optoelectronics, Topological Insulators |
| Nanoflowers | Sb2O4 | Hierarchical assembly and porosity control | Energy Storage, Electrocatalysis |
| Nanoparticles | Sb2O3, Sb2O4, Sb2O5 | Quantum dots, size-dependent property tuning | Flame Retardants, Biomedical Applications |
Advanced Integration of Sb2O4 in Multifunctional Hybrid Materials
A significant emerging area is the integration of Sb2O4 into multifunctional hybrid and composite materials. By combining Sb2O4 with other materials like graphene, metal oxides, or polymers, researchers aim to create novel materials with synergistic or enhanced properties. For example, composites of Sb2O4 with reduced graphene oxide (Sb2O4/rGO) have been synthesized, demonstrating enhanced electrochemical activity for applications like nitric oxide sensing and as anode materials for lithium-ion batteries. researchgate.net
Future work will focus on designing and fabricating more complex heterostructures. This includes core-shell nanoparticles, layered composites, and nanocomposites where Sb2O4 is precisely interfaced with other functional components. Research into mixed metal-antimony oxides, where Sb is integrated with elements like cobalt, manganese, or ruthenium, has shown promise for creating durable electrocatalysts for water oxidation. chemrxiv.orgrsc.org The stability of these materials is thought to be enhanced by the formation of new antimonate (B1203111) phases or the nanoscale mixing of the constituent oxides. chemrxiv.org
In-depth Mechanistic Studies of Catalytic and Sensing Phenomena
While the photocatalytic and gas-sensing capabilities of Sb2O4 have been demonstrated, a deep, mechanistic understanding of the underlying processes is often lacking. jcsp.org.pkresearchgate.net Future research will employ advanced in-situ and operando characterization techniques, such as surface-enhanced Raman spectroscopy and ambient pressure X-ray photoelectron spectroscopy, to probe the catalyst's or sensor's surface under reaction conditions. utwente.nl
These studies will aim to identify active sites, reaction intermediates, and deactivation pathways. For photocatalysis, research will focus on elucidating the charge separation and transfer dynamics, specifically how the electron-hole pairs generated by light interact with adsorbed molecules. jcsp.org.pk In sensing, the key is to understand the precise nature of the interaction between the target analyte and the Sb2O4 surface and how this interaction modulates the material's electrical properties. jcsp.org.pk Gaining this fundamental insight is crucial for the rational design of more efficient and selective catalysts and sensors. manchester.ac.uk
Development of Predictive Models for Structure-Property Relationships
Computational materials science, particularly using methods like Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery. acs.org Future research will increasingly focus on developing robust, predictive models that can accurately correlate the atomic and electronic structure of different Sb2O4 polymorphs and nanostructures with their functional properties. researchgate.net
These computational models can be used to predict electronic band structures, optical absorption spectra, and surface reactivity. acs.orgresearchgate.net For instance, DFT calculations have been used to assess the electronic structures of all known antimony oxide polymorphs, identifying them as primarily indirect band gap materials, with the exception of the β-polymorphs of Sb2O3 and Sb2O4. acs.org Such models can screen potential new structures for desired properties before their experimental synthesis, guiding laboratory efforts toward the most promising candidates for applications like transparent conducting oxides or novel semiconductors. researchgate.netacs.org
Sustainable Synthesis Routes and Lifecycle Analysis of Sb2O4 Materials
With growing environmental concerns, a critical future direction is the development of green and sustainable synthesis methods for Sb2O4. This involves moving away from harsh chemical precursors and energy-intensive processes towards more environmentally benign routes. mdpi.com Research will explore the use of bio-inspired synthesis, solvent-free methods, and processes that utilize waste heat or renewable energy sources. rsc.orgresearchgate.net
Furthermore, a comprehensive understanding of the environmental impact of Sb2O4 materials throughout their entire existence is necessary. This requires conducting thorough Life Cycle Assessments (LCAs). hw.ac.uk An LCA evaluates the environmental footprint of a material from raw material extraction ("cradle") to its final disposal or recycling ("grave"). mdpi.com Future research will focus on establishing LCA frameworks specifically for Sb2O4-based products to quantify their energy consumption, greenhouse gas emissions, and toxicity potential, ensuring that new technologies are not only functional but also truly sustainable. mdpi.comchalmers.se
Q & A
Q. How can the mixed oxidation states of antimony in Sb₂O₄ be experimentally determined?
Sb₂O₄ contains both Sb(III) and Sb(V) in a 1:1 ratio, not Sb(IV). This mixed-valence state can be confirmed using X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES). By deconvoluting the oxygen and antimony spectral contributions, the O/Sb atomic ratio can be calculated, aligning with theoretical values. Depth profiling via AES also reveals surface oxidation state variations, such as Sb₂O₄ layers on antimony powders .
Q. What methods are used to synthesize Sb₂O₄ in a controlled laboratory setting?
Sb₂O₄ is synthesized by oxidizing metallic antimony or Sb₂O₃ with strong oxidizing agents. For example, nitric acid oxidation of antimony yields Sb₂O₄ as a residue after heating. Controlled thermal treatment of Sb₂O₃ in air or oxygen can also produce Sb₂O₄, requiring precise temperature and atmospheric conditions to avoid over-oxidation to Sb₂O₅ .
Q. How does the crystal structure of Sb₂O₄ differ from other antimony oxides?
Sb₂O₄ adopts a polymeric structure distinct from Sb₂O₃ (which exists as cubic Sb₄O₆ molecules or rhombic polymeric chains) and Sb₂O₅ (a layered or network structure). Sb₂O₄ combines Sb(III)O₆ and Sb(V)O₆ octahedra, forming a mixed-valence framework. Structural analysis via X-ray diffraction (XRD) and Raman spectroscopy highlights these differences .
Q. What analytical techniques are suitable for quantifying oxygen vacancies in Sb₂O₄?
Thermogravimetric analysis (TGA) under controlled atmospheres can measure oxygen loss during heating, while ¹²¹Sb Mössbauer spectroscopy probes local antimony environments to detect vacancy-induced distortions. Combined with density functional theory (DFT) calculations, these methods reveal vacancy formation energies and their impact on phase stability .
Q. How can surface oxidation states of Sb₂O₄ be analyzed to confirm its mixed-valence nature?
XPS depth profiling distinguishes surface vs. bulk oxidation states. For example, antimony powder surfaces oxidized to Sb₂O₄ show distinct Sb(III) and Sb(V) peaks, with AES tracking changes in Auger MNN peak shapes during sputtering. These techniques resolve surface-layer composition and oxidation heterogeneity .
Advanced Research Questions
Q. How do phase transitions between α-Sb₂O₄ and β-Sb₂O₄ impact their thermodynamic stability?
α-Sb₂O₄ (orthorhombic) and β-Sb₂O₄ (monoclinic) exhibit differing oxygen affinities and vacancy concentrations. Neutron scattering (INS) and DFT studies show that β-Sb₂O₄ has higher oxygen vacancy formation energy, making it less stable under reducing conditions. Phase stability is influenced by vibrational entropy and defect thermodynamics, though entropy differences are minimal .
Q. What computational approaches are used to model the electronic structure of Sb₂O₄?
DFT calculations reveal that Sb₂O₄’s electronic structure arises from hybridization of Sb 5s and O 2p orbitals, with lone-pair formation at Sb(III) sites. Band structure analysis identifies it as an indirect bandgap material (~2.5 eV). Optical absorption spectra simulations further correlate electronic transitions with experimental data, aiding in optoelectronic applications .
Q. How do desorption energy values affect the interpretation of oxide removal rates in Sb₂O₄ under varying Sb flux?
Oxide desorption kinetics depend on Sb flux and activation energies (E_des.Sb , E_des.O). For example, without Sb flux, Sb₂O₄ decomposition is rate-limited by oxide decomposition energy (E_d ≈ 2.17 eV). Under Sb flux, increased surface Sb concentration alters reaction pathways, requiring coupled modeling of desorption, decomposition, and re-formation energies to match experimental data .
Q. How to resolve discrepancies between experimental and calculated activation energies in Sb₂O₄ decomposition?
Discrepancies arise from interdependent parameters like E_d (decomposition energy) and E_form (formation energy). A narrow range of E_d (2.15–2.18 eV) and optimized E_form (~1.14 eV) can reconcile experimental oxide removal rates. Sensitivity analysis shows that varying E_d beyond this range fails to describe both Sb-flux and no-flux scenarios .
Q. How does the lone-pair electron configuration in Sb₂O₄ influence its optical properties?
Lone-pair electrons at Sb(III) sites induce structural distortions, reducing symmetry and altering optical transitions. DFT-derived density of states (DOS) shows Sb 5p-O 2p antibonding interactions stabilize lone pairs. These features lower the optical bandgap compared to Sb₂O₃ and Sb₂O₅, making Sb₂O₄ suitable for photocatalytic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
